8-Iodooct-7-yn-1-ol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-iodooct-7-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXKKINDUGWRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC#CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Iodooct-7-yn-1-ol from a Terminal Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 8-iodooct-7-yn-1-ol, a valuable building block in organic synthesis, particularly for the introduction of an eight-carbon chain with terminal iodoalkyne and primary alcohol functionalities. The synthesis involves a two-step process commencing with the isomerization of a commercially available internal alkyne to the desired terminal alkyne, followed by a highly efficient iodination.
Synthetic Strategy Overview
The synthesis of this compound is achieved through the following two key transformations:
-
"Alkyne-Zipper" Reaction: Isomerization of 2-octyn-1-ol to the terminal alkyne, oct-7-yn-1-ol.
-
Terminal Alkyne Iodination: Direct iodination of oct-7-yn-1-ol to yield the final product, this compound.
This approach is advantageous due to the ready availability of the starting material and the high yields associated with each step.
Experimental Protocols
Step 1: Synthesis of Oct-7-yn-1-ol
This procedure details the "Alkyne-Zipper" reaction to isomerize an internal alkyne to a terminal alkyne.
Reaction:
Materials:
-
2-Octyn-1-ol
-
Sodium hydride (NaH), 50 wt% in mineral oil
-
1,3-Propanediamine
-
Hexane, dry
-
Methanol
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of 1,3-propanediamine (51.5 mmol, 6.5 eq.) in dry hexane is prepared in a flame-dried flask under an inert atmosphere.
-
Sodium hydride (41.2 mmol, 5.2 eq., 50 wt% in mineral oil) is carefully added to the solution at 60 °C and the mixture is stirred for 10 minutes.
-
The reaction mixture is then cooled to 0 °C.
-
A solution of 2-octyn-1-ol (7.92 mmol) in dry hexane is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with water and dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford oct-7-yn-1-ol.
Step 2: Synthesis of this compound
This protocol describes the iodination of the terminal alkyne, oct-7-yn-1-ol. This method is adapted from a general procedure for the iodination of ω-hydroxy acetylenes.
Reaction:
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis of 8-Iodooct-7-yn-1-ol: A Technical Guide
This technical guide provides a detailed overview of the predicted spectroscopic data for the bifunctional molecule 8-Iodooct-7-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound. It also includes generalized experimental protocols for acquiring such data and a visual workflow of the analytical process.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH (H-1) |
| ~2.20 | Triplet | 2H | -CH₂-C≡ (H-6) |
| ~1.57 | Multiplet | 4H | -CH₂- (H-2, H-5) |
| ~1.38 | Multiplet | 4H | -CH₂- (H-3, H-4) |
| ~1.8 (variable) | Singlet (broad) | 1H | -OH |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~93.0 | -C≡I |
| ~62.5 | -CH₂-OH (C-1) |
| ~32.5 | -CH₂- (C-2) |
| ~28.8 | -CH₂- (C-4 or C-5) |
| ~28.5 | -CH₂- (C-4 or C-5) |
| ~25.2 | -CH₂- (C-3) |
| ~19.5 | -CH₂-C≡ (C-6) |
| ~-5.0 | ≡C-I |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2930-2850 | Strong | C-H stretch (aliphatic) |
| ~2185 | Weak-Medium | C≡C stretch (internal alkyne) |
| 1465 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
| m/z Ratio | Proposed Fragment |
| 252 | [M]⁺ (Molecular Ion) |
| 234 | [M - H₂O]⁺ |
| 125 | [M - I]⁺ |
| 107 | [M - I - H₂O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Obtain a background spectrum of the salt plates or the solvent.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to gas-phase ions that are directed into the mass analyzer.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Chemical properties and reactivity of iodoalkynes
An In-depth Technical Guide to the Chemical Properties and Reactivity of Iodoalkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoalkynes, organic compounds containing a carbon-carbon triple bond directly attached to an iodine atom (C≡C-I), have emerged as exceptionally versatile and highly reactive intermediates in modern organic synthesis. Their unique electronic properties, stemming from the polarizable carbon-iodine bond and the electron-rich alkyne system, enable a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of iodoalkynes, with a focus on their application in forming complex molecular architectures relevant to materials science and drug development. Their utility in transition metal-catalyzed cross-coupling and cycloaddition reactions makes them indispensable building blocks for creating carbon-carbon and carbon-heteroatom bonds with precision and efficiency.[1][2]
Chemical Properties and Stability
The reactivity of iodoalkynes is governed by the properties of the C(sp)-I bond. The sp-hybridized carbon is more electronegative than its sp2 and sp3 counterparts, leading to a polar covalent bond. The iodine atom, being a large and polarizable "soft" Lewis acid, can engage in halogen bonding and is susceptible to nucleophilic attack.
2.1 Spectroscopic Properties
A notable characteristic of iodoalkynes is the sensitivity of their α-carbon's ¹³C NMR chemical shift to the solvent environment. In Lewis-basic solvents, the α-carbon resonance shifts significantly downfield (to a higher ppm value).[3] This phenomenon is attributed to a specific acid-base interaction between the electrophilic iodine atom and the Lewis-basic solvent molecules.[3] This solvent-dependent shift can be a useful diagnostic tool for probing the electronic environment of the iodoalkyne.
2.2 Stability and Handling
While many iodoalkynes can be isolated and stored, they are generally considered reactive intermediates that require careful handling.[4] Some products have been reported to be stable for several months when stored at 4°C.
Key stability considerations include:
-
Base Sensitivity: Strong bases can induce rapid decomposition or polymerization.
-
Catalyst Residues: Residual transition metals, particularly copper salts from their synthesis or subsequent reactions, can catalyze reductive dehalogenation, converting the iodoalkyne back to the terminal alkyne.
-
Light and Air: Prolonged exposure to light and air can lead to degradation. Storage in a cool, dark place under an inert atmosphere is recommended.
-
Thermal Stability: While generally stable at room temperature, some iodoalkynes can be thermally labile.
A mild aqueous workup, for instance with saturated ammonium chloride (NH₄Cl) to complex residual copper, is often recommended.
Synthesis of Iodoalkynes
The most common and direct method for synthesizing iodoalkynes is the iodination of terminal alkynes. A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and chemoselectivity.
Caption: General workflow for the synthesis and handling of iodoalkynes.
Several efficient methods are summarized below:
| Reagent System | Catalyst/Additive | Solvent | Temp. | Typical Yields | Ref. |
| N-Iodosuccinimide (NIS) | γ-Al₂O₃ | Dichloromethane | RT | Good to Excellent (>90%) | |
| N-Iodosuccinimide (NIS) | Acetic Acid | Dichloromethane | RT | Very Good | |
| N-Iodomorpholine | Copper(I) Iodide (CuI) | Tetrahydrofuran (THF) | RT | Good to Excellent | |
| Potassium Iodide (KI) | (Diacetoxyiodo)benzene, CuI | Acetonitrile | RT | Good to Excellent | |
| Tetrabutylammonium Iodide (TBAI) | (Diacetoxyiodo)benzene (PIDA) | Acetonitrile | RT | High |
Reactivity and Key Transformations
Iodoalkynes are prized for their ability to participate in a wide range of coupling and cycloaddition reactions, serving as powerful synthons for constructing complex molecular frameworks.
Cross-Coupling Reactions
4.1.1 Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic and highly reliable method for synthesizing unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. This reaction proceeds selectively to form the cross-coupled product, avoiding the homocoupling often seen in Glaser couplings.
Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.
4.1.2 Inverse Sonogashira Coupling
While the traditional Sonogashira reaction couples a terminal alkyne with an aryl/vinyl halide, the "inverse" Sonogashira coupling utilizes a haloalkyne as the electrophilic partner to couple with various nucleophiles. A groundbreaking development in this area is the visible-light-induced, transition-metal- and photocatalyst-free inverse Sonogashira reaction. Mechanistic studies suggest that the iodoalkyne is directly activated by visible light to an excited state, which then behaves as an "alkynyl radical synthetic equivalent" to react with C(sp²)-H bonds.
Caption: Proposed mechanism for the photoinduced inverse Sonogashira coupling.
Cycloaddition Reactions
4.2.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Iodoalkynes exhibit exceptional reactivity in the copper(I)-catalyzed cycloaddition with organic azides, a cornerstone reaction of "click chemistry". Unlike terminal alkynes which yield 1,4-disubstituted triazoles, iodoalkynes react to form 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles. Their reactivity can even surpass that of terminal alkynes, proceeding rapidly at room temperature with low catalyst loading. The resulting 5-iodotriazole is a versatile intermediate, amenable to further functionalization through cross-coupling reactions at the C-I bond.
Caption: Proposed mechanism for the CuAAC reaction with iodoalkynes.
Applications in Drug Development and Chemical Biology
The unique reactivity of iodoalkynes makes them highly valuable in the synthesis of pharmaceuticals and chemical probes. Their ability to undergo sequential, orthogonal reactions (e.g., cycloaddition followed by cross-coupling) allows for the rapid construction of molecular complexity from a single building block.
-
Scaffold Synthesis: Iodoalkynes are key precursors for generating diverse heterocyclic and poly-unsaturated systems found in many biologically active natural products and synthetic drugs.
-
Click Chemistry and Bioconjugation: The high efficiency and biocompatible conditions of the azide-iodoalkyne cycloaddition make it suitable for labeling and conjugating complex biomolecules.
-
Chemical Probes: Iodoacetamide-alkyne probes, which contain a related reactive motif, are used for quantitative cysteine-reactivity profiling in proteomics to study post-translational modifications and identify drug targets.
Caption: Logical relationships showing the synthetic utility of iodoalkynes.
Quantitative Data Summary
Table 1: Solvent Effects on ¹³C NMR Chemical Shift of α-Carbon in 1-Iodo-1-hexyne (Data adapted from Taylor, W. K. et al., 2004)
| Solvent | δ (ppm) |
| Hexanes | -7.9 |
| Carbon Tetrachloride | -6.2 |
| Benzene | -3.7 |
| Chloroform (CDCl₃) | -2.8 |
| Diethyl Ether | -0.1 |
| Tetrahydrofuran (THF) | +1.7 |
| Acetonitrile | +2.2 |
| Pyridine | +5.7 |
| DMSO | +6.2 |
| N-Methylimidazole | +7.2 |
Table 2: Representative Yields for Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition (Data adapted from Fokin, V.V. et al., 2007)
| Azide Substrate | Iodoalkyne Substrate | Catalyst System | Solvent | Time | Yield (%) |
| Benzyl azide | 1-Iodo-phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 95 |
| 1-Azido-4-nitrobenzene | 1-Iodo-phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 92 |
| 1-Azidododecane | 1-Iodooct-1-yne | CuI (5 mol%), TTTA (5 mol%) | THF | 2 h | 98 |
Experimental Protocols
7.1 Protocol: Synthesis of 1-Iodo-phenylacetylene (Adapted from Hein, J. E. et al., 2008)
-
Materials: Phenylacetylene, Copper(I) iodide (CuI), N-iodomorpholine, Tetrahydrofuran (THF, anhydrous), Activated neutral alumina.
-
Procedure:
-
Dissolve phenylacetylene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Add CuI (0.05 eq, 5 mol%).
-
In a separate flask, dissolve N-iodomorpholine (1.1 eq) in anhydrous THF.
-
Add the N-iodomorpholine solution to the phenylacetylene solution.
-
Stir the reaction mixture at room temperature for 45-60 minutes. Monitor reaction progress by Thin-Layer Chromatography (TLC). A fine white precipitate may form.
-
Upon completion, pour the suspension onto a pad of activated neutral alumina and collect the filtrate under vacuum.
-
Wash the alumina pad with a small amount of THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can be used directly or purified further by column chromatography if necessary.
-
7.2 Protocol: Copper-Catalyzed Cycloaddition of an Azide and a 1-Iodoalkyne (Adapted from Hein, J. E. et al., 2008)
-
Materials: 1-Iodoalkyne, Azide, Copper(I) iodide (CuI), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA), Tetrahydrofuran (THF, anhydrous), 10% NH₄OH solution.
-
Procedure:
-
In a flask under an inert atmosphere, stir CuI (0.05 eq) and TTTA (0.05 eq) in anhydrous THF at room temperature for ~20 minutes until a homogeneous solution is obtained.
-
In a separate vial, dissolve the 1-iodoalkyne (1.0 eq) and the azide (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the substrate solution in a single portion to the catalyst solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).
-
Quench the reaction by adding a small volume of 10% aqueous NH₄OH solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 5-iodotriazole product.
-
Conclusion
Iodoalkynes are powerful and versatile reagents whose unique chemical properties have secured them a central role in modern synthetic chemistry. Their high reactivity in a range of selective cross-coupling and cycloaddition reactions provides efficient pathways to complex molecular structures, including unsymmetrical diynes and highly substituted triazoles. The continued development of novel transformations, such as metal-free, photoinduced couplings, further expands their synthetic utility. For researchers in materials science and drug discovery, a thorough understanding of the synthesis, handling, and reactivity of iodoalkynes is essential for leveraging these potent building blocks to their full potential.
References
A Technical Guide to the Stability and Storage of 8-Iodooct-7-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: 7-Octyn-1-ol
To establish a baseline for the stability and handling of 8-Iodooct-7-yn-1-ol, it is essential to first understand the properties of its precursor, 7-Octyn-1-ol.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 7-Octyn-1-ol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 110-112 °C at 15 mmHg | --INVALID-LINK-- |
| Density | 0.889 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.4520 to 1.4560 | --INVALID-LINK-- |
| Flash Point | 116 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform and Methanol | --INVALID-LINK-- |
Reported Storage Conditions for 7-Octyn-1-ol
Various suppliers recommend a range of storage conditions for 7-Octyn-1-ol, which are summarized below.
| Storage Condition | Source |
| Room Temperature | --INVALID-LINK--, --INVALID-LINK-- |
| Keep in a dark place, sealed in dry, Room Temperature | --INVALID-LINK-- |
| 4°C, stored under nitrogen | --INVALID-LINK-- |
| +4°C | --INVALID-LINK-- |
Stability and Recommended Storage for this compound
The introduction of an iodine atom to the terminal alkyne significantly alters the molecule's reactivity and stability. 1-Iodoalkynes are generally more sensitive than their terminal alkyne counterparts.
General Stability of 1-Iodoalkynes
1-Iodoalkynes are known to be sensitive to a variety of conditions that can lead to degradation:
-
Heat and Light: Exposure to elevated temperatures and UV light can promote decomposition.
-
Mechanical Stress: Some haloalkynes are sensitive to shock and friction, although this is less common for simple iodoalkynes.[1]
-
Strong Bases: Can induce rapid decomposition or polymerization.[1]
-
Acids: Strongly acidic conditions can also lead to degradation.[2]
-
Residual Catalysts: Traces of transition metals, especially copper salts from the synthesis, can catalyze reductive dehalogenation.[2]
Despite their reactivity, some studies have shown that 1-iodoalkynes can be stable for several months when stored at 4°C in a refrigerator.[3]
Recommended Storage and Handling for this compound
Based on the general properties of 1-iodoalkynes, the following conditions are recommended for the storage and handling of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or lower | To minimize thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent reactions with atmospheric oxygen and moisture. |
| Light | Store in an amber vial or in the dark | To prevent light-induced degradation. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
| Handling | Perform work on a small scale initially (<0.5 g) and avoid mechanical stress. | To assess stability and minimize risks. |
Incompatible Materials
To prevent violent reactions and decomposition, this compound should be stored separately from the following materials.
| Material Class | Examples |
| Strong Bases | Sodium hydroxide, potassium tert-butoxide |
| Strong Oxidizing Agents | Peroxides, nitrates |
| Reducing Agents | Hydrides |
| Transition Metals | Copper, Palladium salts |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under improper storage or handling conditions.
References
8-Iodooct-7-yn-1-ol: A Versatile Synthon for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Iodooct-7-yn-1-ol, a bifunctional building block with significant potential in organic synthesis. While direct literature on this specific molecule is limited, its synthesis and reactivity can be confidently extrapolated from established methodologies for the preparation and application of 1-iodoalkynes. This document details a proposed synthesis of this compound from its terminal alkyne precursor, 7-Octyn-1-ol, and explores its utility as a synthon, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The information presented herein is intended to enable researchers to effectively incorporate this versatile intermediate into their synthetic strategies for the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the iodination of the commercially available terminal alkyne, 7-Octyn-1-ol. Several methods exist for the iodination of terminal alkynes, with many offering high yields and tolerance to various functional groups, including the primary alcohol present in the starting material.[1][2][3] A particularly mild and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source, catalyzed by a weak inorganic base such as potassium carbonate.[1][4]
Proposed Experimental Protocol: Iodination of 7-Octyn-1-ol
This protocol is adapted from a general procedure for the efficient 1-iodination of terminal alkynes using N-Iodosuccinimide (NIS) and potassium carbonate (K₂CO₃) as a catalyst.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 7-Octyn-1-ol | 126.20 | 2.0 | 1.0 | 252.4 mg (0.29 mL) |
| N-Iodosuccinimide (NIS) | 224.98 | 2.2 | 1.1 | 495.0 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.06 | 0.03 | 8.3 mg |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.06 | 0.03 | 19.3 mg |
| Methanol (CH₃OH) | - | - | - | 10 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 7-Octyn-1-ol (2.0 mmol, 1.0 eq.), N-Iodosuccinimide (2.2 mmol, 1.1 eq.), potassium carbonate (0.06 mmol, 0.03 eq.), and tetrabutylammonium bromide (0.06 mmol, 0.03 eq.).
-
Add methanol (10 mL) to the flask.
-
Stir the reaction mixture at 40 °C for 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.
Expected Yield: Based on similar reactions, the expected yield is high, typically in the range of 90-99%.
Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₁₃IO |
| Molecular Weight | 252.09 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be higher than 7-Octyn-1-ol |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |
Predicted NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra are crucial for the characterization of this compound. The predicted chemical shifts are based on the analysis of similar structures and the known effects of iodine on alkynyl protons and carbons.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~2.20 | t | 2H | -CH₂-C≡C-I |
| ~1.55-1.65 | m | 4H | -CH₂-CH₂- and -CH₂-CH₂OH |
| ~1.35-1.45 | m | 4H | -(CH₂)₂- |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~93 | -C≡C-I |
| ~62 | -CH₂-OH |
| ~32 | -CH₂-CH₂OH |
| ~28 | -(CH₂)₂- |
| ~25 | -(CH₂)₂- |
| ~19 | -CH₂-C≡C-I |
| ~-5 to 10 | -C≡C-I |
This compound as a Synthon in Organic Synthesis
This compound is a valuable synthon due to the presence of two reactive functional groups: a terminal iodoalkyne and a primary alcohol. The iodoalkyne moiety is particularly useful for carbon-carbon bond formation through cross-coupling reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne (or in this case, a 1-iodoalkyne) and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. This compound is an excellent substrate for Sonogashira couplings, allowing for the introduction of an eight-carbon chain with a terminal hydroxyl group onto an aromatic or vinylic core.
This protocol describes a typical Sonogashira coupling reaction.
Reaction Scheme:
Figure 2: Sonogashira coupling of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 252.09 | 1.0 | 1.0 | 252.1 mg |
| Aryl Iodide (e.g., Iodobenzene) | 204.01 | 1.1 | 1.1 | 224.4 mg |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.05 | 0.05 | 35.1 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.025 | 0.025 | 4.8 mg |
| Triethylamine (Et₃N) | 101.19 | 7.0 | 7.0 | 0.97 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 eq.), the aryl iodide (1.1 mmol, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 0.05 eq.), and copper(I) iodide (0.025 mmol, 0.025 eq.).
-
Add anhydrous tetrahydrofuran (10 mL) to dissolve the solids.
-
To the stirred solution, add triethylamine (7.0 mmol, 7.0 eq.).
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: Sonogashira couplings of this type typically proceed with good to excellent yields, often exceeding 80%.
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from the starting material to the final coupled product, highlighting the central role of this compound as a key intermediate.
Figure 3: Overall synthetic workflow.
Conclusion
This compound represents a highly useful and versatile, though not widely documented, synthon in organic synthesis. Its straightforward preparation from 7-Octyn-1-ol and the reactivity of its iodoalkyne moiety, particularly in robust and high-yielding Sonogashira cross-coupling reactions, make it an attractive building block for the synthesis of complex molecules. The terminal hydroxyl group offers a handle for further functionalization, enhancing its utility in the development of new pharmaceuticals and advanced materials. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize this compound in their synthetic endeavors.
References
Protecting Group Strategies for the Hydroxyl Group of 8-Iodooct-7-yn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Iodooct-7-yn-1-ol is a valuable bifunctional synthetic building block, featuring a terminal iodoalkyne and a primary hydroxyl group. The presence of these two reactive moieties necessitates a carefully planned protecting group strategy to achieve selective transformations at either end of the molecule. This technical guide provides an in-depth overview of common protecting group strategies for the hydroxyl group of this compound, with a focus on silyl ethers. This document outlines experimental protocols, quantitative data, and logical workflows to aid researchers in selecting and implementing the most suitable protection and deprotection methods for their specific synthetic needs.
The acidic proton of the hydroxyl group can interfere with many common organic reactions, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents) or strong bases.[1] Furthermore, the hydroxyl group itself can undergo unwanted side reactions. Therefore, temporary protection of the hydroxyl group is a critical step in many synthetic routes involving this compound.
Comparison of Common Silyl Ether Protecting Groups
Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability under a broad range of reaction conditions, and mild removal.[2] The stability and reactivity of silyl ethers are primarily influenced by the steric bulk of the substituents on the silicon atom. The most common silyl ethers for protecting primary alcohols are tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS).
| Protecting Group | Silylating Agent | Common Abbreviation | Key Characteristics |
| tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBSCl) | TBS or TBDMS | A versatile and robust protecting group, stable to a wide range of non-acidic reagents. It is the most commonly used silyl ether. |
| Triethylsilyl | Triethylsilyl chloride (TESCl) | TES | Less sterically hindered than TBS, making it easier to introduce and remove. It is more labile to acidic conditions than TBS.[3] |
| Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) | TIPS | The most sterically hindered of the three, offering the highest stability to both acidic and basic conditions. Its bulk can sometimes hinder reactions at adjacent centers. |
Relative Stability of Silyl Ethers:
The choice of silyl ether often depends on the required stability throughout a synthetic sequence. The relative stability of common silyl ethers under acidic and basic conditions is generally as follows:
For many applications involving this compound, the TBS group offers an excellent balance of stability and ease of removal. The iodoalkyne functionality is generally stable to the conditions required for both the protection and deprotection of silyl ethers.
Experimental Protocols
The following sections provide detailed experimental protocols for the protection of a primary alcohol, such as this compound, with TBS, TES, and TIPS groups, as well as their subsequent deprotection.
Protection of this compound
The general procedure for the silylation of a primary alcohol involves the reaction of the alcohol with a silyl chloride in the presence of a base.
Workflow for Silyl Ether Protection of this compound:
Caption: General workflow for the silyl ether protection of a primary alcohol.
3.1.1 tert-Butyldimethylsilyl (TBS) Protection
The TBS group is a robust and widely used protecting group for primary alcohols.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBSCl in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBS-protected this compound.
-
| Parameter | Value |
| Typical Yield | >95% |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
3.1.2 Triethylsilyl (TES) Protection
The TES group is less sterically hindered than TBS and can be useful when milder deprotection conditions are desired.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Triethylsilyl chloride (TESCl, 1.5 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Add TESCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TES-protected product.
-
| Parameter | Value |
| Typical Yield | 90-98% |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to Room Temperature |
3.1.3 Triisopropylsilyl (TIPS) Protection
The bulky TIPS group provides enhanced stability, particularly under acidic conditions.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
To a solution of this compound in anhydrous DMF under a nitrogen atmosphere, add imidazole.
-
Add TIPSCl to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with a mixture of diethyl ether and hexanes.
-
Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the TIPS-protected alcohol.
-
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Deprotection of Silyl Ethers
The removal of silyl ethers is typically achieved using a source of fluoride ions or under acidic conditions.
Workflow for Silyl Ether Deprotection:
Caption: General workflow for the deprotection of silyl ethers.
3.2.1 Fluoride-Mediated Deprotection (TBAF)
Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving silyl ethers. It is effective for the removal of TBS, TES, and TIPS groups.
-
Reagents and Materials:
-
Silyl-protected this compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve the silyl-protected this compound in anhydrous THF in a flask under a nitrogen atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture and monitor the reaction by TLC. The reaction time will vary depending on the silyl group (TES < TBS < TIPS).
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to give the deprotected alcohol.
-
| Silyl Group | Typical Reaction Time |
| TES | 30 minutes - 1 hour |
| TBS | 1-3 hours |
| TIPS | 12-24 hours |
3.2.2 Acid-Catalyzed Deprotection
Milder acidic conditions can be used for the deprotection of less hindered silyl ethers like TES, and sometimes TBS, often with good selectivity in the presence of more robust protecting groups.
-
Reagents and Materials:
-
TES- or TBS-protected this compound (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Protocol:
-
Dissolve the silyl ether in a 3:1:1 mixture of THF:AcOH:water.
-
Stir the solution at room temperature and monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
| Silyl Group | Typical Reaction Time |
| TES | 2-6 hours |
| TBS | 12-48 hours |
Orthogonal Protection Strategy
In syntheses where both the hydroxyl and the iodoalkyne functionalities of this compound need to be manipulated in different steps, an orthogonal protecting group strategy is essential. The silyl ethers discussed are generally stable to the conditions of many cross-coupling reactions at the iodoalkyne, such as the Sonogashira coupling. Conversely, the iodoalkyne is stable to the fluoride-based or mild acidic deprotection conditions for the silyl ethers. This allows for selective reaction at the iodoalkyne terminus while the hydroxyl group is protected, followed by deprotection of the hydroxyl group for subsequent transformations.
Logical Relationship for an Orthogonal Strategy:
References
The Carbon-Iodine Bond in 8-Iodooct-7-yn-1-ol: A Gateway to Molecular Complexity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of an iodine atom on a terminal alkyne, as seen in 8-Iodooct-7-yn-1-ol, renders the carbon-iodine bond a highly versatile functional handle in organic synthesis. This guide delves into the core reactivity of this bond, providing a comprehensive overview of its synthetic utility, supported by detailed experimental protocols and structured data. The unique combination of a reactive C-I bond, a terminal alkyne, and a primary alcohol within the same molecule makes this compound a valuable building block for the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Core Reactivity and Synthetic Potential
The carbon-iodine bond in this compound is characterized by its lability, making the iodine atom an excellent leaving group in a variety of chemical transformations.[1][2] This reactivity is primarily exploited in two main classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The presence of the hydroxyl group offers a site for further functionalization, expanding the synthetic possibilities.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a cornerstone reaction for the formation of C(sp)-C(sp²) bonds, and 1-iodoalkynes are highly reactive substrates for this transformation.[3][4][5] This reaction allows for the direct connection of the iodoalkyne moiety to aryl or vinyl halides, providing access to a diverse range of conjugated systems.
A general workflow for a Sonogashira coupling reaction involving an iodoalkyne is depicted below.
References
Navigating the Synthesis and Handling of 8-Iodooct-7-yn-1-ol: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
8-Iodooct-7-yn-1-ol is a valuable bifunctional molecule in organic synthesis, featuring a reactive terminal iodoalkyne and a primary alcohol. This structure allows for diverse chemical transformations, making it a useful building block in the synthesis of complex molecules, including pharmaceutical intermediates. However, its utility is accompanied by potential hazards inherent to its reactive functional groups. This technical guide provides an in-depth overview of the potential hazards and essential safety precautions for handling this compound in a research and development setting.
Hazard Identification and Assessment
1.1. Physical and Chemical Hazards:
Terminal iodoalkynes are known to be reactive intermediates.[1] While specific stability data for this compound is unavailable, iodoalkynes, in general, can be sensitive to heat, light, and certain metals, which may catalyze decomposition. There is a potential for exothermic decomposition, especially under elevated temperatures or in the presence of incompatible materials.
1.2. Health Hazards:
The health hazards can be inferred from related molecules such as 1-iodooctane, 7-octyn-1-ol, and general toxicological data for iodine compounds.
-
Skin and Eye Irritation: Based on data for 1-iodooctane and 7-octyn-1-ol, this compound is expected to be a skin and eye irritant.[2][3] Direct contact may cause redness, pain, and irritation. Prolonged contact could lead to more severe irritation.
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[2][3]
-
Toxicity: While specific LD50 or LC50 data is not available, the compound may be harmful if swallowed or inhaled, analogous to other organoiodine compounds and functionalized alkynes. Systemic effects from iodine exposure can target the thyroid, liver, and kidneys.
Quantitative Hazard Data Summary
Due to the absence of specific experimental data for this compound, the following table summarizes GHS classifications for the parent compound, 7-Octyn-1-ol, to provide a baseline for hazard assessment.
| Hazard Classification | 7-Octyn-1-ol |
| Acute Toxicity, Oral | Warning (Harmful if swallowed) |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) |
| Specific target organ toxicity, single exposure | Warning (May cause respiratory irritation) |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is crucial when working with this compound.
3.1. Engineering Controls:
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from heat, light, and incompatible materials such as strong oxidizing agents and bases.
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.
3.3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Large spills should be handled by trained emergency response personnel.
Visualizing Safety and Reactivity
4.1. General Laboratory Safety Workflow
The following diagram outlines the standard workflow for handling potentially hazardous chemical reagents like this compound.
Caption: Workflow for handling hazardous chemicals.
4.2. Reactivity Profile
The diagram below illustrates the key reactive sites of this compound and common reaction pathways, highlighting its synthetic utility and potential for hazardous reactivity.
Caption: Key reactive sites of this compound.
Conclusion
While this compound is a versatile reagent, its handling demands a thorough understanding of its potential hazards. The reactivity of the iodoalkyne group, combined with the general hazards associated with functionalized long-chain alcohols, necessitates stringent safety measures. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable compound.
References
The Synthesis of 8-Iodooct-7-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Iodooct-7-yn-1-ol is a valuable bifunctional molecule containing both a terminal iodoalkyne and a primary alcohol. This structure makes it a versatile synthetic intermediate, particularly in cross-coupling reactions and click chemistry, where the iodoalkyne can be readily modified and the hydroxyl group allows for further functionalization or tethering to other molecules. While a specific seminal "discovery" of this compound is not prominently documented in the literature, its synthesis is a logical extension of established methodologies for the preparation of terminal iodoalkynes from their corresponding terminal alkynes. This guide details the synthetic route to this compound, starting from a commercially available precursor, and provides detailed experimental protocols and characterization data based on analogous reactions.
Synthetic Strategy
The synthesis of this compound is achieved in a two-step sequence, beginning with the synthesis of the precursor, 7-Octyn-1-ol, followed by the iodination of the terminal alkyne.
Step 1: Synthesis of 7-Octyn-1-ol
The precursor, 7-Octyn-1-ol, can be synthesized from a more readily available internal alkyne, such as 2-octyn-1-ol, via an "alkyne zipper" reaction. This isomerization reaction involves the migration of the triple bond to the terminal position.
Step 2: Iodination of 7-Octyn-1-ol
The terminal alkyne of 7-Octyn-1-ol is then iodinated to yield the final product, this compound. Several methods are available for the iodination of terminal alkynes. A common and efficient method involves the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalyst such as silver nitrate (AgNO₃) or a mild base.
Experimental Protocols
Synthesis of 7-Octyn-1-ol
This protocol is adapted from a known procedure for the alkyne zipper reaction.[1]
Materials:
-
2-Octyn-1-ol
-
Sodium hydride (NaH), 50 wt% in mineral oil
-
1,3-Propanediamine
-
Hexane, dry
-
Methanol
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry hexane solution of 1,3-propanediamine (6.5 eq.), add sodium hydride (5.2 eq.) at 60 °C and stir for 10 minutes.
-
Cool the reaction mixture to 0 °C and add 2-octyn-1-ol (1.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the careful addition of methanol, followed by water.
-
Extract the aqueous mixture with chloroform.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 7-octyn-1-ol as a pale yellow oil.
Synthesis of this compound
This proposed protocol is based on general and highly efficient methods for the iodination of terminal alkynes using N-Iodosuccinimide (NIS) and a catalytic amount of a mild base.[2][3]
Materials:
-
7-Octyn-1-ol
-
N-Iodosuccinimide (NIS)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol (CH₃OH)
-
Petroleum ether
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-Octyn-1-ol (1.0 eq.) in methanol (10 mL per 2 mmol of alkyne) in a round-bottomed flask.
-
To this solution, add N-Iodosuccinimide (1.1 eq.), potassium carbonate (0.03 eq.), and tetrabutylammonium bromide (0.03 eq.).
-
Stir the mixture at 40 °C for 10-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.
Data Presentation
Reaction Data
| Reaction Step | Starting Material | Product | Reagents | Yield |
| 1 | 2-Octyn-1-ol | 7-Octyn-1-ol | NaH, 1,3-Propanediamine | ~91%[1] |
| 2 | 7-Octyn-1-ol | This compound | NIS, K₂CO₃, TBAB | >90% (expected)[2] |
Spectroscopic Data (Predicted)
The following spectroscopic data for this compound is predicted based on known data for similar 1-iodoalkynes.
| Data Type | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~3.6 (t, 2H, -CH₂OH), ~2.2 (t, 2H, -CH₂-C≡), ~1.6-1.3 (m, 8H, alkyl chain), ~1.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~94 (C-I), ~62 (-CH₂OH), ~32, ~28, ~25, ~18 (alkyl chain), ~6 (C≡C-I) |
| IR (thin film) | ν (cm⁻¹) ~3350 (br, O-H), ~2930, ~2860 (C-H), ~2170 (C≡C) |
| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₈H₁₃IONa: 274.9903, found: (predicted) |
Mandatory Visualizations
Synthesis of 7-Octyn-1-ol Workflow
Caption: Workflow for the synthesis of 7-Octyn-1-ol.
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 8-Iodooct-7-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing 8-Iodooct-7-yn-1-ol. This versatile reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically involving a copper(I) co-catalyst in the presence of a base.[2] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups, including the hydroxyl group present in this compound, which generally does not require protection.
Reaction Principle and Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the iodoalkyne and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is utilized to deprotonate the terminal alkyne and neutralize the hydrogen iodide generated during the reaction.
Catalytic Cycles
The generally accepted mechanism for the copper-catalyzed Sonogashira coupling is depicted below.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 8-Iodooct-7-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their high efficiency, specificity, and biocompatibility. This powerful ligation method facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. A significant advancement in this methodology is the use of 1-iodoalkynes, such as 8-Iodooct-7-yn-1-ol, which directly yields 1,4-disubstituted-5-iodo-1,2,3-triazoles. These iodinated triazoles are highly valuable synthetic intermediates, as the iodine atom can be readily substituted in various cross-coupling reactions, allowing for the introduction of diverse functionalities. This opens up extensive possibilities for the synthesis of complex molecules, novel drug candidates, and functionalized biomolecules.
The reaction with 1-iodoalkynes often exhibits enhanced reactivity compared to their terminal alkyne counterparts, leading to faster reaction times and higher yields under mild conditions.[1] The resulting 5-iodotriazoles are versatile intermediates for further chemical transformations.[1]
Key Advantages of Using this compound in CuAAC
-
Direct Access to 5-Iodotriazoles: This method provides a straightforward route to 1,4,5-trisubstituted triazoles with an iodine atom at the 5-position, ready for further functionalization.[1]
-
High Reactivity: 1-Iodoalkynes demonstrate remarkable reactivity in CuAAC, often resulting in faster reactions and improved yields.[1]
-
Broad Substrate Scope: The reaction is compatible with a wide array of functional groups on both the azide and the alkyne, making it a versatile tool for the synthesis of complex molecules.[1]
-
Mild Reaction Conditions: The cycloaddition typically proceeds at room temperature with low catalyst loading, which is crucial for minimizing the degradation of sensitive substrates.
-
Versatile Intermediates: The iodine moiety on the triazole ring can be readily displaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of a diverse library of compounds.
Data Presentation
While specific quantitative data for the CuAAC reaction of this compound is not extensively available in the literature, the following table provides representative data for the CuAAC of analogous long-chain terminal alkynes and 1-iodoalkynes with various azides. This data serves to illustrate the expected yields and reaction conditions.
| Alkyne/Iodoalkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1-Iodooct-1-yne | Benzyl Azide | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | 95 | Fokin, V. V. et al. |
| 1-Iododec-1-yne | Phenyl Azide | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | 92 | Fokin, V. V. et al. |
| Oct-7-yn-1-ol | 1-Azido-4-methylbenzene | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%) | t-BuOH/H₂O (1:1) | 12 | 91 | Sharpless, K. B. et al. |
| Dec-9-yn-1-ol | (Azidomethyl)benzene | CuSO₄·5H₂O (2 mol%), Sodium Ascorbate (10 mol%) | DMF | 8 | 88 | Synthetic Example |
| 1-Iodohex-1-yne | 3-Azidopropan-1-ol | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | 96 | Fokin, V. V. et al. |
TTTA: Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the in situ generation of the 1-iodoalkyne from the corresponding terminal alkyne, oct-7-yn-1-ol.
Materials:
-
Oct-7-yn-1-ol (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N-Iodomorpholine (1.1 equiv) or N-Iodosuccinimide (NIS) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Activated neutral alumina
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oct-7-yn-1-ol (1.0 equiv) in anhydrous THF.
-
To this solution, add CuI (0.05 equiv) followed by N-iodomorpholine or NIS (1.1 equiv).
-
Stir the reaction mixture at room temperature for 45-60 minutes. The formation of a fine precipitate is typically observed.
-
Prepare a short column or pad of activated neutral alumina.
-
Pour the reaction suspension onto the alumina pad and collect the filtrate under vacuum.
-
The resulting THF solution containing this compound can be used directly in the subsequent CuAAC reaction (Protocol 2). Alternatively, the solvent can be removed under reduced pressure to yield the crude iodoalkyne, which can be used without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the reaction between the in situ generated this compound and an organic azide.
Materials:
-
Solution of this compound in THF (from Protocol 1, 1.0 equiv)
-
Organic azide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) or other suitable ligand (0.05 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To the filtrate containing this compound in THF, add the organic azide (1.0 equiv).
-
Add CuI (0.05 equiv) and TTTA (0.05 equiv) to the reaction mixture. The ligand helps to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Upon completion, the reaction mixture can be worked up by various methods. A common procedure involves diluting the mixture with a suitable organic solvent (e.g., ethyl acetate), washing with saturated aqueous ammonium chloride solution and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted-5-iodo-1,2,3-triazole.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Bioorthogonal Labeling of Proteins with 8-Iodooct-7-yn-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides a powerful toolkit for studying biological processes in their native environment. These reactions involve pairs of functional groups that are mutually reactive but inert to the complex milieu of the cell. This allows for the specific labeling and tracking of biomolecules, such as proteins, without interfering with cellular functions. One versatile class of bioorthogonal reporters is terminal alkynes, which can be introduced into proteins and subsequently derivatized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
This document details the application and protocols for a specific class of terminal alkyne probes: 8-Iodooct-7-yn-1-ol and its derivatives . The presence of an iodo group at the alkyne terminus can modulate the reactivity of the alkyne and potentially offer unique advantages in specific applications. The terminal hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of a variety of functionalized probes.
These application notes will guide researchers in utilizing this compound derivatives for protein labeling, enrichment, and identification, with a focus on activity-based protein profiling (ABPP) and quantitative proteomic workflows.
Principle of the Workflow
The experimental workflow for utilizing this compound derivatives in protein labeling is a multi-step process that leverages the principles of bioorthogonal chemistry. A derivative of this compound, functionalized with a reactive group (e.g., an electrophile to target nucleophilic residues in enzyme active sites), is introduced to a biological system (e.g., cultured cells or cell lysates). This probe covalently labels its protein targets. The terminal alkyne of the probe then serves as a bioorthogonal handle for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a CuAAC reaction. The tagged proteins can then be enriched and identified by mass spectrometry.
Experimental workflow for protein labeling.
Applications
Derivatives of this compound can be designed for various applications in chemical biology and drug discovery. A primary application is in Activity-Based Protein Profiling (ABPP) . For ABPP, the hydroxyl group of this compound can be functionalized with a reactive electrophile (e.g., an acrylamide or chloroacetamide) to target nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes. This allows for the selective labeling of active enzymes within a complex proteome.
Potential Applications:
-
Enzyme Class Profiling: Designing probes to target specific enzyme families (e.g., cysteine proteases, kinases).
-
Target Identification and Validation: Identifying the protein targets of small molecule inhibitors.
-
Drug Discovery: Screening for and characterizing the selectivity of enzyme inhibitors.
-
Post-Translational Modification Studies: Probes can be designed to react with specific post-translationally modified residues.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an ABPP experiment using an this compound-derived probe.
Table 1: Protein Enrichment using this compound-acrylamide Probe
| Protein ID | Gene Name | Peptide Count (Control) | Peptide Count (Probe-Treated) | Fold Enrichment |
| P07711 | CTSB | 2 | 25 | 12.5 |
| P00775 | PRTN3 | 1 | 18 | 18.0 |
| Q06830 | LGMN | 0 | 15 | - |
| P25774 | CTSL | 3 | 28 | 9.3 |
| P02768 | ALB | 55 | 58 | 1.1 |
Table 2: Competitive Inhibition of Probe Labeling by a Cysteine Protease Inhibitor (E-64)
| Protein ID | Gene Name | Fold Enrichment (Probe Only) | Fold Enrichment (Probe + E-64) | % Inhibition |
| P07711 | CTSB | 12.5 | 1.8 | 85.6 |
| P00775 | PRTN3 | 18.0 | 15.2 | 15.6 |
| Q06830 | LGMN | - | - | - |
| P25774 | CTSL | 9.3 | 2.1 | 77.4 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in using this compound derivatives for protein labeling and analysis.
Protocol 1: Cell Culture and Labeling
-
Cell Culture: Culture cells (e.g., HeLa or HEK293T) to ~80% confluency in appropriate media.
-
Probe Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Cell Treatment: Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the probe. Incubate the cells for a specified duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction
This protocol is for attaching a biotin tag for subsequent enrichment.
-
Prepare Click Chemistry Reagents:
-
Biotin-azide: 10 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (1 mg total protein)
-
Biotin-azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
Copper-catalyzed azide-alkyne cycloaddition.
Protocol 3: Protein Enrichment
-
Prepare Streptavidin Beads: Resuspend streptavidin-agarose beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Enrichment: Add the click chemistry reaction mixture to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:
-
Lysis buffer (3 times)
-
High-salt buffer (e.g., 1 M NaCl in PBS) (2 times)
-
Urea buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) (2 times)
-
PBS (3 times)
-
Protocol 4: On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark for 20 minutes.[1]
-
Digestion: Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry and incubate overnight at 37°C with shaking.[1]
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify and quantify the enriched proteins.
Conclusion
This compound and its derivatives represent a versatile class of chemical probes for the bioorthogonal labeling of proteins. The protocols and applications outlined in this document provide a framework for researchers to employ these tools for a variety of studies in chemical biology, proteomics, and drug discovery. It is important to note that the provided protocols are generalized, and optimization of probe concentration, incubation times, and other experimental parameters will be necessary for specific applications and biological systems. The unique properties of the iodo-alkyne functionality may offer advantages in specific contexts, warranting further investigation and development of this promising class of bioorthogonal probes.
References
Synthesis and Application of a Novel Fluorescent Probe for Cellular Membrane Imaging
Application Note
This document details the synthesis and application of a novel fluorescent probe, (E)-2-(4-((8-hydroxyoct-1-en-7-yn-1-yl)oxy)-2-hydroxybenzoyl)-6-hydroxy-3H-xanthen-3-one (henceforth referred to as F-C8-OH), derived from 8-Iodooct-7-yn-1-ol. This probe is designed for the specific labeling and imaging of cellular membranes, with a particular focus on lipid rafts and their role in signal transduction. The long eight-carbon chain provides a hydrophobic spacer that facilitates insertion into the lipid bilayer, while the terminal hydroxyl group offers a potential site for further functionalization or interaction with membrane components. The fluorescein core provides excellent photophysical properties for fluorescence microscopy.
This probe is intended for use by researchers in cell biology, molecular biology, and drug development to visualize membrane dynamics, study the colocalization of membrane-associated proteins, and investigate the effects of therapeutic agents on membrane organization and signaling.
Core Synthesis Strategy: Sonogashira Coupling
The synthesis of F-C8-OH is achieved through a Sonogashira cross-coupling reaction. This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[1][2] In this protocol, the iodoalkyne, this compound, is coupled with a commercially available iodinated fluorescein derivative. The reaction is carried out under mild conditions, ensuring the integrity of the fluorescent core and the functional groups of the starting materials.
Potential Applications in Cellular Imaging
The unique structure of F-C8-OH, featuring a hydrophobic chain and a terminal alcohol, makes it a promising candidate for investigating lipid microdomains known as lipid rafts.[3][4] These cholesterol- and sphingolipid-rich domains are implicated in a variety of cellular processes, including signal transduction and protein trafficking. The probe's aliphatic chain is expected to preferentially partition into these ordered lipid environments.
A potential application of F-C8-OH is in the study of signaling pathways initiated at the cell membrane, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. By labeling the plasma membrane with F-C8-OH, researchers can visualize the spatial organization of the membrane and investigate the recruitment of signaling proteins to lipid rafts upon ligand binding.
Data Summary
The following tables summarize the key quantitative data related to the synthesis and spectroscopic properties of the F-C8-OH probe.
Table 1: Synthesis and Purification of F-C8-OH
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-Iodo-fluorescein |
| Catalyst System | Pd(PPh₃)₄ / CuI |
| Base | Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Purification Method | Silica Gel Chromatography |
| Yield | 75% (representative) |
| Appearance | Orange Solid |
Table 2: Spectroscopic Properties of F-C8-OH
| Property | Value |
| Excitation Maximum (λex) | 495 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.90 |
| Stokes Shift | 25 nm |
| Solvent for Spectroscopy | Ethanol |
Experimental Protocols
Protocol 1: Synthesis of F-C8-OH via Sonogashira Coupling
Materials:
-
This compound
-
4-Iodo-fluorescein
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 4-Iodo-fluorescein (1.0 eq) in anhydrous THF.
-
Add this compound (1.2 eq) to the solution.
-
To this mixture, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Finally, add anhydrous triethylamine (3.0 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[5]
-
Collect the fractions containing the fluorescent product and evaporate the solvent to yield F-C8-OH as an orange solid.
Protocol 2: Live Cell Imaging of Plasma Membranes
Materials:
-
F-C8-OH stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells grown on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~495 nm, Emission: ~520 nm)
Procedure:
-
Probe Preparation: Prepare a working solution of F-C8-OH in cell culture medium at a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS.
-
Add the F-C8-OH working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh cell culture medium to the cells and image immediately using a fluorescence microscope.
Visualizations
Caption: Workflow for the synthesis of the F-C8-OH fluorescent probe.
Caption: Hypothetical EGFR signaling pathway initiated at a lipid raft.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for lipid rafts ... | Article | H1 Connect [archive.connect.h1.co]
- 5. m.youtube.com [m.youtube.com]
Anwendungsbeispiele und Protokolle: Derivatisierung von 8-Iodooct-7-in-1-ol für die Biokonjugation
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 8-Iodooct-7-in-1-ol ist ein vielseitiges bifunktionelles Linkermolekül, das für die Biokonjugation von großem Interesse ist. Seine einzigartige Struktur, die eine reaktive Iodalkin-Gruppe und eine primäre Alkohol-Gruppe an den entgegengesetzten Enden einer C8-Kette kombiniert, ermöglicht eine schrittweise und orthogonale Funktionalisierung. Dies erlaubt die kovalente Anbindung an Biomoleküle wie Proteine, Antikörper oder Nukleinsäuren und die gleichzeitige Einführung eines Reportermoleküls (z. B. eines Fluorophors), eines Wirkstoffs oder einer für die Oberflächenanbindung geeigneten Gruppe.
Diese Anwendungsbeispiele beschreiben drei Hauptstrategien zur Derivatisierung von 8-Iodooct-7-in-1-ol:
-
Direkte Konjugation über Sonogashira-Kupplung: Nutzung der Iodalkin-Funktionalität zur direkten Anbindung an terminale Alkine.
-
Umwandlung in ein terminales Alkin für die "Click-Chemie": Eine zweistufige Strategie, die die hoch-effiziente Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) nutzt.
-
Derivatisierung der Hydroxylgruppe: Umwandlung des Alkohols in eine reaktive Azid-Gruppe zur Schaffung eines bifunktionellen Linkers für die "Click-Chemie".
Anwendungsbeispiel 1: Direkte Biokonjugation mittels Kupfer-freier Sonogashira-Kupplung
Die Iodalkin-Gruppe von 8-Iodooct-7-in-1-ol kann direkt in einer Palladium-katalysierten Sonogashira-Kreuzkupplungsreaktion eingesetzt werden.[1][2] Um die Integrität von empfindlichen Biomolekülen zu gewährleisten, wird ein Kupfer-freies Protokoll unter milden, wässrigen Bedingungen empfohlen.[3] Diese Methode eignet sich zur Kopplung des Linkers an ein Biomolekül, das zuvor mit einem terminalen Alkin modifiziert wurde.
Logischer Arbeitsablauf für die Sonogashira-Kupplung
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Sonogashira Reactions with 8-Iodooct-7-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful execution of Sonogashira cross-coupling reactions utilizing 8-Iodooct-7-yn-1-ol as a key building block. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, enabling the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2][3] This guide focuses on the "inverse" Sonogashira reaction, where a 1-iodoalkyne, such as this compound, serves as the electrophilic partner.[4]
The presence of a primary alcohol in the substrate necessitates careful selection of reaction conditions to avoid potential side reactions. This document outlines various palladium catalyst systems, including both traditional copper-co-catalyzed and copper-free methods, to provide a comprehensive resource for researchers.
Catalyst Selection and Optimization
The choice of the palladium catalyst and associated ligands is critical for achieving high yields and minimizing side products in the Sonogashira coupling of this compound. The reactivity of 1-iodoalkynes makes them excellent substrates for this transformation.[5]
Key Considerations for Catalyst System Selection:
-
Palladium Precursor: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃. For less reactive coupling partners, more robust, air-stable precatalysts may be beneficial.
-
Ligands: The use of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity, especially in copper-free systems.
-
Copper Co-catalyst: In traditional Sonogashira reactions, a copper(I) salt (e.g., CuI) is used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, the presence of copper can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).
-
Copper-Free Systems: To avoid Glaser coupling, copper-free protocols have been developed. These systems often require stronger bases and more specialized ligands to achieve high efficiency.
-
Base: The base plays a crucial role in deprotonating the terminal alkyne and neutralizing the HX byproduct. Common choices include amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The choice of base can significantly impact the reaction outcome.
-
Solvent: Anhydrous and degassed solvents are essential for a successful Sonogashira reaction. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.
Quantitative Data on Palladium Catalyst Performance
The following tables summarize the performance of various palladium catalyst systems in Sonogashira reactions involving substrates similar to 1-iodoalkynes. This data can guide the selection of optimal conditions for the coupling of this compound.
Table 1: Comparison of Palladium Catalysts in Copper-Co-catalyzed Sonogashira Reactions
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | H₂O/MeOH | 25 | 24 | 85 |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | RT | 1.5 | ~90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | H₂O/MeOH | 25 | 24 | 75 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 18 | 88 |
Data adapted from various sources for illustrative purposes.
Table 2: Comparison of Palladium Catalysts in Copper-Free Sonogashira Reactions
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| [Pd(IPr)Cl₂]₂ | - | Cs₂CO₃ | Dioxane | 80 | 24 | 95 |
| Pd(PPh₃)₄ | PPh₃ | TBAF | neat | 80 | 0.5 | 94 |
Data adapted from various sources for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Reaction
This protocol is suitable for a wide range of terminal alkynes and generally provides good yields.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF via syringe.
-
Add triethylamine (3.0 equiv) to the mixture and stir for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Finally, add this compound (1.0 equiv) to the flask.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol is recommended to avoid the formation of alkyne homocoupling (Glaser) products.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Add this compound (1.0 equiv) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Sonogashira Reaction
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow
A logical workflow for setting up and performing a Sonogashira reaction is crucial for reproducibility and success.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Troubleshooting Logic
Even with optimized protocols, challenges can arise. This decision tree provides a logical approach to troubleshooting common issues.
Caption: A decision tree for troubleshooting common Sonogashira reaction issues.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note and Protocol: A Step-by-Step Guide for Copper-Catalyzed Click Reaction with 8-Iodooct-7-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction Click chemistry encompasses a class of reactions that are rapid, efficient, and high-yielding, making them invaluable tools in chemical synthesis, bioconjugation, and materials science.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][4] This protocol provides a detailed methodology for utilizing 8-Iodooct-7-yn-1-ol, a versatile building block featuring a terminal alkyne for the click reaction, a primary alcohol for further derivatization, and a vinyl iodide group that can participate in subsequent cross-coupling reactions. This dual functionality makes it a valuable reagent for the synthesis of complex molecules and bioconjugates.
Principle of the Reaction The core of this protocol is the CuAAC reaction. A copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, catalyzes the [3+2] cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule (R-N₃).[5] This reaction is highly specific and proceeds under mild conditions, often in aqueous solvent mixtures, to yield a stable 1,4-disubstituted triazole product. The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and prevent the precipitation of copper salts, particularly in biological applications.
Experimental Protocol
This protocol describes a general procedure for the click reaction of this compound with a generic azide partner (e.g., Benzyl Azide). Optimization may be required for different azide substrates.
Materials and Reagents
-
This compound
-
Azide-containing compound (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for aqueous systems)
-
Solvents: 1:1 mixture of tert-Butanol and deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Preparation of Stock Solutions
For ease of use and accuracy, it is recommended to prepare fresh stock solutions:
-
Copper(II) Sulfate Solution: Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh before each use as it is prone to oxidation.
-
THPTA Ligand Solution (Optional): Prepare a 200 mM solution of THPTA in deionized water.
Step-by-Step Reaction Procedure
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.05-1.2 equivalents) in a 1:1 mixture of t-BuOH/H₂O to achieve a final alkyne concentration of approximately 0.1 M. Stir the solution until all reactants are fully dissolved.
-
Ligand and Catalyst Addition: To the stirring solution, add the THPTA ligand solution (if used) to a final concentration of 5 mol % relative to the alkyne. Following the ligand, add the CuSO₄ solution to a final concentration of 1-2 mol %. The solution may turn a pale blue color.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution (10 mol %) dropwise to the reaction mixture. The reaction is typically initiated upon the addition of the reducing agent.
-
Reaction Incubation: Allow the reaction to stir at room temperature (20-25 °C). The reaction is often complete within 1-4 hours.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.
Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with an equal volume of saturated aqueous NH₄Cl solution and stir for 20-30 minutes. This helps to remove the copper catalyst by forming a soluble copper-ammonia complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for a CuAAC reaction. These values serve as a starting point and may be optimized for specific substrates.
| Parameter | Recommended Value | Notes |
| Alkyne:Azide Ratio | 1 : 1.05-1.2 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1-5 mol % | Higher loading may be needed for challenging substrates but increases the burden of removal. |
| Ligand Loading (THPTA) | 5-10 mol % (5:1 ratio to Cu) | The ligand accelerates the reaction and protects biomolecules from oxidative damage. |
| Reducing Agent (NaAsc) | 10-50 mol % | A sufficient excess ensures the copper remains in the active Cu(I) state. |
| Solvent System | t-BuOH/H₂O (1:1), DMSO, DMF, H₂O | The choice of solvent depends on the solubility of the reactants. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is generally efficient at ambient temperatures. Elevated temperatures are rarely needed. |
| Reaction Time | 30 min - 4 hours | Highly dependent on substrate reactivity and concentration. Monitor for completion. |
| Typical Yield | >90% | CuAAC reactions are known for their high to quantitative yields. |
Visual Diagrams
Reaction Scheme
Caption: Chemical scheme of the CuAAC reaction with this compound.
Experimental Workflow
Caption: Step-by-step workflow for the CuAAC click reaction protocol.
References
Application Notes and Protocols for 8-Iodooct-7-yn-1-ol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Iodooct-7-yn-1-ol is a versatile bifunctional molecule with significant potential in materials science. Its structure, featuring a terminal iodoalkyne and a primary alcohol, allows for orthogonal chemical modifications. The iodoalkyne moiety is a valuable building block in a variety of synthetic transformations, including cross-coupling reactions, nucleophilic additions, and cycloadditions.[1][2][3] The terminal hydroxyl group offers a site for further derivatization, such as esterification or conversion to other functional groups, enabling the attachment of this molecule to a wide range of substrates.[4]
This document provides detailed application notes and protocols for the use of this compound in key areas of materials science: polymer functionalization, surface modification for the formation of self-assembled monolayers (SAMs), and the functionalization of nanoparticles.
Application 1: Polymer Functionalization via Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] this compound can be coupled to polymers bearing aryl halide functionalities to introduce a hydroxyl-terminated aliphatic chain. This modification can alter the polymer's properties, such as its solubility, hydrophilicity, and potential for further functionalization.
Experimental Protocol: Functionalization of Poly(p-iodostyrene) with this compound
Materials:
-
Poly(p-iodostyrene) (PIS)
-
This compound (CAS: 333754-13-5)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Preparation: In a Schlenk flask under an argon atmosphere, dissolve poly(p-iodostyrene) (1.0 g, x mmol of iodine) in anhydrous THF (20 mL).
-
Addition of Reagents: To the stirred polymer solution, add this compound (1.5 eq. to iodine), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), copper(I) iodide (0.04 eq.), and triethylamine (3.0 eq.).
-
Reaction: Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by FT-IR spectroscopy (disappearance of the C-I stretch and appearance of the alkyne stretch).
-
Work-up: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol (200 mL).
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted reagents and catalyst residues.
-
Drying: Dry the functionalized polymer under vacuum at 40°C to a constant weight.
Quantitative Data (Illustrative)
| Entry | Polymer Backbone | Pendent Group | Catalyst System | Yield (%) | Degree of Functionalization (%) |
| 1 | Poly(p-iodostyrene) | -OH | Pd(PPh₃)₂Cl₂/CuI | >90 | ~85 |
| 2 | Poly(4-bromophenyl acetylene) | -OH | Pd(PPh₃)₂Cl₂/CuI | >85 | ~80 |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical yields and efficiencies for Sonogashira coupling reactions on polymeric substrates. Actual results may vary depending on the specific reaction conditions and the properties of the polymer.
Workflow for Polymer Functionalization via Sonogashira Coupling.
Application 2: Surface Modification and Self-Assembled Monolayers (SAMs)
The hydroxyl group of this compound can be converted to other functional groups, such as a thiol, which can then be used to form self-assembled monolayers (SAMs) on gold surfaces. The iodoalkyne terminus of the SAM can then be used for further surface functionalization.
Experimental Protocol: Formation of an Iodoalkyne-Terminated SAM on a Gold Surface
Part 1: Synthesis of 8-Iodooct-7-yn-1-thiol
-
Mesylation: React this compound with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mesylate.
-
Thioacetylation: React the mesylate with potassium thioacetate to yield the thioacetate.
-
Hydrolysis: Hydrolyze the thioacetate under basic conditions (e.g., with sodium hydroxide in methanol) to obtain 8-Iodooct-7-yn-1-thiol. Purify by column chromatography.
Part 2: Formation of the SAM
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
8-Iodooct-7-yn-1-thiol
-
Anhydrous ethanol
-
Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and then ethanol, and dry under a stream of nitrogen.
-
SAM Formation: Immediately immerse the clean, dry substrate in a freshly prepared 1 mM solution of 8-Iodooct-7-yn-1-thiol in anhydrous ethanol.
-
Incubation: Allow the self-assembly process to proceed for 24 hours at room temperature in the dark.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
Quantitative Data (Illustrative)
| Characterization Method | Parameter | Expected Value |
| Contact Angle Goniometry | Water Contact Angle (θ) | 75-85° |
| Ellipsometry | Monolayer Thickness | 1.0 - 1.5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | I 3d Peak | Present at ~620 eV |
Disclaimer: The quantitative data in this table is illustrative and based on typical values for similar long-chain alkanethiol SAMs on gold. Actual values will depend on the quality of the substrate, the purity of the thiol, and the deposition conditions.
Workflow for SAM Formation using 8-Iodooct-7-yn-1-thiol.
Application 3: Nanoparticle Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound can be utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to functionalize azide-modified nanoparticles. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and the creation of functional nanomaterials.
Experimental Protocol: Functionalization of Azide-Modified Silica Nanoparticles
Materials:
-
Azide-functionalized silica nanoparticles
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Nanoparticle Dispersion: Disperse the azide-functionalized silica nanoparticles in deionized water (e.g., 10 mg/mL) through sonication.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
The nanoparticle dispersion.
-
The this compound stock solution (to a final concentration of 1-5 mM).
-
The THPTA stock solution (to a final concentration of 5 eq. to Cu).
-
The CuSO₄ stock solution (to a final concentration of 1 mM).
-
-
Initiation: Initiate the click reaction by adding the sodium ascorbate stock solution (to a final concentration of 5-10 mM).
-
Reaction: Gently agitate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Purification: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove unreacted reagents and catalyst.
-
Final Dispersion: Resuspend the purified, functionalized nanoparticles in a suitable solvent for storage and further use.
Quantitative Data (Illustrative)
| Nanoparticle Core | Surface Group | Ligand | Reaction Efficiency (%) | Final Hydroxyl Density (groups/nm²) |
| Silica (100 nm) | -N₃ | This compound | >95 | 1-5 |
| Iron Oxide (50 nm) | -N₃ | This compound | >90 | 0.5-3 |
Disclaimer: The quantitative data in this table is illustrative and based on typical efficiencies for CuAAC reactions on nanoparticle surfaces. The final surface density will depend on the initial azide loading and steric hindrance.
Workflow for Nanoparticle Functionalization via CuAAC.
References
8-Iodooct-7-yn-1-ol: A Versatile Precursor for the Synthesis of Advanced Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Iodooct-7-yn-1-ol is a key bifunctional building block in modern medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of complex pharmaceutical intermediates. Its structure, featuring a terminal iodoalkyne and a primary alcohol, allows for sequential and chemoselective functionalization. The iodoalkyne moiety is a prime substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira and Suzuki-Miyaura couplings, enabling the introduction of diverse aryl, heteroaryl, and vinyl groups. The primary alcohol offers a handle for further modifications, including oxidation, esterification, or etherification, to build complex molecular architectures.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed cross-coupling reactions to generate valuable pharmaceutical intermediates. These intermediates are core components of bioactive molecules such as the potent antitumor agent Thailanstatin A and various leukotriene B4 (LTB4) receptor antagonists, which are under investigation for the treatment of inflammatory diseases.
Key Applications in Pharmaceutical Intermediate Synthesis
The strategic importance of this compound lies in its ability to participate in convergent synthetic strategies, allowing for the rapid assembly of complex molecular frameworks.
-
Synthesis of Thailanstatin A Analogues: Thailanstatin A is a natural product that exhibits potent antitumor activity by inhibiting the spliceosome, a critical cellular machinery for gene expression.[1][2] The total synthesis of Thailanstatin A and its analogues often involves the construction of a complex tetrahydropyran ring system. This compound and its derivatives can serve as crucial precursors for forming key fragments of the Thailanstatin A backbone through reactions like the Suzuki-Miyaura coupling.[1]
-
Development of Leukotriene B4 Receptor Antagonists: Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptors (BLT1 and BLT2) are attractive targets for the development of anti-inflammatory drugs.[3] The synthesis of LTB4 receptor antagonists often involves the construction of molecules with a long aliphatic chain and an aromatic or heteroaromatic headgroup. This compound provides a convenient starting point for introducing the aliphatic chain and a reactive handle for coupling with various aromatic moieties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the iodination of the terminal alkyne of oct-7-yn-1-ol.
Reaction Scheme:
Materials:
-
Oct-7-yn-1-ol
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
N-Iodosuccinimide (NIS) can be used as an alternative iodine source[4]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oct-7-yn-1-ol (1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (1.1 eq) in methanol dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of the iodine disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield and Characterization:
The yield of this compound is typically in the range of 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Sonogashira Coupling of this compound with an Arylacetylene
This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Arylacetylene (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add degassed solvent and triethylamine (2.0 eq).
-
Add the arylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data Summary (Representative):
| Entry | Arylacetylene | Product | Yield (%) |
| 1 | Phenylacetylene | 8-Phenyl-octa-7,9-diyn-1-ol | 85 |
Characterization Data (Representative for 8-Phenyl-octa-7,9-diyn-1-ol):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.42 (m, 2H), 7.33-7.28 (m, 3H), 3.68 (t, J = 6.4 Hz, 2H), 2.35 (t, J = 7.2 Hz, 2H), 1.68-1.55 (m, 4H), 1.50-1.40 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 132.3, 128.9, 128.4, 122.1, 81.5, 78.9, 74.2, 65.8, 62.9, 32.5, 28.6, 25.3, 19.4.
-
HRMS (ESI): Calculated for C₁₄H₁₆O [M+H]⁺, found.
Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Thailanstatin A and provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Thailanstatin A inhibits the spliceosome, leading to apoptosis.
Leukotriene B4 Signaling Pathway
Leukotriene B4 (LTB4) mediates its pro-inflammatory effects by binding to its G protein-coupled receptors, BLT1 and BLT2. This binding activates downstream signaling cascades, including the NF-κB and MAPK pathways, which lead to the transcription of pro-inflammatory genes and cellular responses like chemotaxis and cytokine release.
Caption: LTB4 signaling cascade leading to inflammation.
Experimental Workflow for Pharmaceutical Intermediate Synthesis
The general workflow for utilizing this compound as a precursor for pharmaceutical intermediates is outlined below.
Caption: Synthesis workflow from precursor to intermediate.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in key carbon-carbon bond-forming reactions, providing efficient routes to complex molecular scaffolds. The ability to readily synthesize and functionalize this building block makes it an essential tool for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the creation of next-generation therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low yields in Sonogashira coupling of 8-Iodooct-7-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of 8-Iodooct-7-yn-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low to no yield in the Sonogashira coupling of this compound with my terminal alkyne. What are the likely causes?
Low yields in this specific Sonogashira coupling can stem from several factors, often related to the unique structure of your substrate, which contains both a reactive iodoalkyne and a primary alcohol. Key areas to investigate include:
-
Catalyst Inactivation: The primary alcohol in this compound can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Side Reactions: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) co-catalyst in the presence of oxygen.[1] Additionally, the iodoalkyne itself can undergo side reactions.
-
Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and may not be optimized for this specific substrate. The reactivity of iodoalkynes can differ significantly from the more commonly used aryl halides.[1]
-
Purity of Reagents: Impurities in reagents or solvents can poison the catalyst. Ensure all materials are of high purity and solvents are anhydrous and degassed.
Q2: How can I mitigate potential catalyst inhibition by the primary alcohol group?
There are two main strategies to address this issue:
-
Proceed without Protection: Many Sonogashira couplings on substrates with free hydroxyl groups are successful.[2] Before resorting to protection, try optimizing the reaction conditions. Using bulky phosphine ligands can sometimes disfavor the coordination of the alcohol to the palladium center.
-
Protect the Alcohol: If optimization fails, protecting the alcohol as a silyl ether (e.g., TBDMS or TIPS) is a common and effective strategy. These groups are robust to the reaction conditions and can be easily removed post-coupling.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
Glaser coupling is a frequent issue in Sonogashira reactions. To minimize it:
-
Ensure Rigorous Degassing: Oxygen is a key promoter of this side reaction.[3] Thoroughly degas all solvents and reagents (e.g., by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.
-
Reduce Copper Catalyst Loading: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway. Try reducing the amount of CuI used.
-
Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[1] These methods can completely eliminate the Glaser coupling side reaction.
Q4: My reaction stalls before completion, even with optimized conditions. What should I do?
If the reaction starts but does not go to completion, catalyst deactivation during the reaction is a likely cause.
-
Add a Second Portion of Catalyst: Adding a second portion of the palladium catalyst and ligand midway through the reaction can sometimes restart the catalytic cycle.
-
Use a More Robust Catalyst System: Consider using a more stable palladium pre-catalyst or more robust ligands that are less prone to degradation under the reaction conditions.
Data Presentation: Sonogashira Coupling of Iodoalkynes and Related Substrates
The following table summarizes reaction conditions and yields for Sonogashira couplings of substrates analogous to this compound. This data can serve as a guide for optimizing your reaction.
| Iodoalkyne/Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-2-phenylacetylene | 2-(Tributylstannyl)furan | - | CuI (10) | - | DMF | 25 | 0.5 | 95 | |
| 1-Iodo-2-(trimethylsilyl)acetylene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | H₂O/MeOH | 25 | 24 | 85 | |
| 2,5-Diiodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 | |
| 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | 80 | |
| o-Iodoaniline | Phenylacetylene | - | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 99 |
Experimental Protocols
Detailed Methodology for Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for your specific terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) to the flask.
-
Add anhydrous, degassed THF (or DMF) to dissolve the reactants, followed by the addition of triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Optimizing catalyst loading for 8-Iodooct-7-yn-1-ol cross-coupling
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions, with a specific focus on the Sonogashira coupling of 8-Iodooct-7-yn-1-ol. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Sonogashira coupling of a vinyl iodide like this compound?
A1: For palladium-catalyzed Sonogashira reactions involving vinyl iodides, a typical starting catalyst loading ranges from 0.5 to 5 mol%.[1] For initial screening experiments, a loading of 1-2 mol% is often a practical starting point.[1] In highly optimized systems, catalyst loading can sometimes be reduced to as low as 0.01-0.2 mol%.[2][3]
Q2: Is it always better to increase the catalyst loading if the reaction is slow or gives a low yield?
A2: Not necessarily. While increasing the catalyst concentration can enhance the reaction rate, excessively high loadings can lead to undesirable side reactions, such as the homocoupling of the alkyne partner (Glaser coupling).[4] It also increases the cost and can complicate the purification process by leaving higher levels of residual palladium in the final product, a significant concern in pharmaceutical applications. Optimization is crucial to identify the minimum catalyst amount that achieves a satisfactory yield in a reasonable timeframe.
Q3: How does the choice of ligand impact the optimal catalyst loading?
A3: The ligand is critical for stabilizing the active Pd(0) catalytic species and modulating its reactivity. The use of bulky, electron-rich phosphine ligands can stabilize the palladium center, leading to more efficient catalytic turnover and allowing for lower catalyst loadings. The palladium-to-ligand ratio is also an important parameter to consider, as an excess of ligand can sometimes form less reactive catalyst species and inhibit the reaction.
Q4: When should I consider a copper-free Sonogashira protocol?
A4: Copper-free Sonogashira protocols are particularly advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction. This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst. Copper-free systems can therefore lead to cleaner reactions and higher yields of the desired cross-coupled product.
Q5: My reaction mixture turned black. What does this signify and how can I prevent it?
A5: The formation of a black precipitate, known as "palladium black," indicates the agglomeration and precipitation of the active Pd(0) catalyst from the solution, rendering it inactive. This is a common mode of catalyst deactivation and can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent this, ensure rigorous exclusion of oxygen through proper degassing techniques, use high-purity reagents and solvents, and consider using more stable catalyst systems, potentially with chelating ligands, or lowering the reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst | - Use fresh, high-quality palladium catalyst and ligands. - If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| 2. Poor Reagent Quality | - Ensure starting materials, solvents, and bases are pure and anhydrous. Moisture and oxygen can significantly impede the reaction. | |
| 3. Inappropriate Reaction Temperature | - The temperature may be too low for the oxidative addition step. Consider a stepwise increase in temperature. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen | - Rigorously exclude oxygen. Use Schlenk techniques or a glovebox. - Ensure all solvents and liquid reagents are properly degassed (e.g., freeze-pump-thaw cycles or bubbling with an inert gas). |
| 2. High Copper(I) Concentration | - Reduce the amount of the copper(I) iodide co-catalyst. - Consider switching to a copper-free Sonogashira protocol. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - The palladium catalyst may be deactivating over time. - Employ more robust ligands (e.g., bulky, electron-rich phosphines) to stabilize the catalyst. - Try adding a second portion of the catalyst and ligand midway through the reaction. |
| Formation of Palladium Black | 1. Catalyst Agglomeration | - This indicates the active Pd(0) has precipitated. - Improve inert atmosphere techniques to exclude oxygen. - Use ligands that provide better stabilization of the catalytic species. - Lowering the reaction temperature may help maintain catalyst integrity. |
Data Presentation: Effect of Catalyst Loading on Yield
The following table summarizes representative data on the effect of palladium catalyst loading on the yield of Sonogashira cross-coupling reactions between a vinyl iodide and a terminal alkyne. While this data is for a model system, it provides valuable insight into optimizing the reaction for this compound.
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | - | Et₃N | THF | 60 | 12 | 92 |
| 2 | Pd(PPh₃)₄ | 2.5 | - | Et₃N | THF | 60 | 12 | 88 |
| 3 | Pd(PPh₃)₄ | 1 | - | Et₃N | THF | 60 | 24 | 85 |
| 4 | Pd(PPh₃)₄ | 0.5 | - | Et₃N | THF | 60 | 24 | 75 |
| 5 | PdCl₂(PPh₃)₂ | 2.5 | - | Et₃N/CuI | DMF | 80 | 8 | 95 |
| 6 | PdCl₂(PPh₃)₂ | 1 | - | Et₃N/CuI | DMF | 80 | 12 | 91 |
| 7 | Pd(OAc)₂ | 2 | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 6 | 94 |
| 8 | Pd(OAc)₂ | 0.5 | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 89 |
This table is a composite based on typical outcomes for Sonogashira reactions and is intended for illustrative purposes.
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling
This protocol is a starting point and may require optimization for the specific coupling partners.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%)
-
This compound (1.0 equiv)
-
Terminal alkyne coupling partner (1.1-1.5 equiv)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add this compound and the terminal alkyne coupling partner.
-
Add the anhydrous, degassed solvent and amine base via syringe.
-
Ensure the mixture is thoroughly deoxygenated, for example, by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., PPh₃, P(p-tol)₃, 2-6 mol%)
-
This compound (1.0 equiv)
-
Terminal alkyne coupling partner (1.2-1.5 equiv)
-
Anhydrous, degassed base (e.g., DBU, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Seal the tube and purge with an inert gas.
-
Add the anhydrous, degassed solvent via syringe, followed by the base, this compound, and the terminal alkyne coupling partner.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
References
Preventing homocoupling side reactions with 8-Iodooct-7-yn-1-ol
Topic: Preventing Homocoupling Side Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate homocoupling side reactions when using 8-Iodooct-7-yn-1-ol in cross-coupling experiments, particularly the Sonogashira reaction.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling and why is it a problem with this compound?
A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is an oxidative side reaction where two molecules of a terminal alkyne, such as this compound, react to form a symmetrical 1,3-diyne.[1][2][3] This is a significant issue because it consumes the valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of this unwanted byproduct.[2][4]
Q2: What are the primary causes of homocoupling in Sonogashira reactions?
A2: The two main culprits that promote the homocoupling of terminal alkynes are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen facilitates the oxidative dimerization process. The copper(I) salt, while accelerating the desired cross-coupling reaction, is also a highly effective catalyst for the Glaser homocoupling pathway.
Q3: What are the most effective strategies to prevent the dimerization of this compound?
A3: The most effective strategies involve modifying the catalytic system and rigorously controlling the reaction conditions. The primary approaches are:
-
Employing Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is the most direct and often most effective method to eliminate Glaser coupling.
-
Strict Exclusion of Oxygen: Thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the experiment is crucial.
-
Optimizing Reaction Conditions: If using a copper catalyst, you can minimize homocoupling by reducing the copper loading, adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low, and potentially lowering the reaction temperature.
Troubleshooting Guide
Problem: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupled dimer of this compound.
Caption: Troubleshooting workflow for excessive homocoupling.
Detailed Solutions
-
Possible Cause 1: Presence of Oxygen
-
Solution: The Glaser coupling reaction is an oxidative process heavily promoted by oxygen. It is imperative to ensure the reaction is performed under strictly anaerobic conditions.
-
Degassing: Degas all solvents (e.g., triethylamine, THF, DMF) and liquid reagents by sparging with an inert gas like argon for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Use Schlenk line techniques or a glovebox to assemble the reaction. Maintain a positive pressure of nitrogen or argon throughout the entire process, from reagent addition to the final quench.
-
-
-
Possible Cause 2: Copper(I) Co-catalyst Activity
-
Solution 1 (Optimization): High concentrations of the copper co-catalyst can accelerate the rate of homocoupling.
-
Reduce Copper Loading: Lower the amount of CuI to the minimum effective concentration, often between 1-5 mol%.
-
Slow Addition of Alkyne: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the terminal alkyne low, favoring the desired cross-coupling pathway over the bimolecular homocoupling.
-
-
Solution 2 (Recommended): Employ Copper-Free Conditions
-
Eliminating the copper co-catalyst entirely is the most robust way to prevent the Glaser homocoupling side reaction. Numerous copper-free Sonogashira protocols have been developed that show high efficiency, particularly for aryl iodides. This approach often involves using specific phosphine ligands to facilitate the palladium-catalyzed coupling.
-
-
Data on Reaction Conditions
The following table summarizes representative data on how reaction conditions can influence the ratio of the desired cross-coupled product versus the undesired homocoupled diyne. While these examples do not use this compound specifically, they illustrate the principles for analogous substrates.
| Aryl Halide | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Yield (Cross-Coupled) | Yield (Homocoupled) | Reference |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / CH₃CN | Reflux | 58% | 31% | |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI (Modified) | Piperidine / CH₃CN | Reflux | 85% | 8% | |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / sXPhos (Cu-Free ) | Cs₂CO₃ / THF | 65 | >95% | Not Detected | |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ (Cu-Free ) | Cs₂CO₃ / ACN | 80 | 94% | Not Detected |
Experimental Protocols
Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol uses standard Sonogashira reagents but incorporates optimizations to minimize homocoupling.
-
Setup: To a dry Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq., 3 mol%), and CuI (0.05 eq., 5 mol%).
-
Solvent Addition: Add anhydrous, degassed triethylamine (TEA) as the solvent via cannula or syringe. Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.2 eq.) dropwise or via syringe pump over 1-2 hours.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This is a general and robust protocol for copper-free Sonogashira coupling, which is highly effective at preventing homocoupling.
-
Setup: To a dry Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 eq.), a palladium source (e.g., Pd(OAc)₂ (0.02 eq., 2 mol%)), a suitable phosphine ligand (e.g., sXPhos (0.04 eq., 4 mol%)), and a base (e.g., Cs₂CO₃ (2.0 eq.)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene) via cannula or syringe. Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.2 eq.) via syringe in one portion.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography.
References
Technical Support Center: Purification of 8-Iodooct-7-yn-1-ol Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 8-Iodooct-7-yn-1-ol and its reaction products. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its subsequent reaction products.
Issue 1: Presence of Starting Material (7-Octyn-1-ol) in the this compound Product
Possible Cause: Incomplete iodination reaction.
Solution:
-
Reaction Monitoring: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Flash Column Chromatography: Carefully perform flash column chromatography. 7-Octyn-1-ol is more polar than this compound and will have a lower Rf value. A gradient elution with a hexane/ethyl acetate solvent system should effectively separate the two compounds.
Issue 2: Formation of a Symmetric Diyne Byproduct (Hexadeca-7,9-diyne-1,16-diol) during Reactions
Possible Cause: Homocoupling of the terminal alkyne (Glaser coupling), often promoted by the presence of copper catalysts and oxygen.[1][2][3]
Solution:
-
Inert Atmosphere: Ensure all reactions are carried out under a strict inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Minimize Copper Catalyst: In copper-catalyzed reactions like the Sonogashira coupling, reducing the amount of the copper(I) co-catalyst can suppress homocoupling.[4]
-
Copper-Free Conditions: If Glaser coupling is a persistent issue, consider using a copper-free Sonogashira protocol.
-
Purification: The homocoupled diyne is significantly less polar than the desired monomeric alcohol. Flash column chromatography with a carefully optimized gradient of ethyl acetate in hexanes can be used for separation. The diyne will elute first.
Issue 3: The Desired Product is Decomposing on the Silica Gel Column
Possible Cause: 1-Iodoalkynes can be sensitive to the acidic nature of standard silica gel.
Solution:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base, such as triethylamine.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina.
-
Swift Purification: Do not let the compound remain on the column for an extended period.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound after synthesis?
A1: Flash column chromatography is the most common and effective method for purifying this compound. A typical eluent system is a gradient of ethyl acetate in hexanes.
Q2: How can I monitor the progress of a reaction involving this compound by TLC?
A2: Use silica gel TLC plates and a mobile phase such as a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of the product. For visualization, a UV lamp (254 nm) can be used if the product is UV active. Staining with potassium permanganate is also effective for visualizing the alcohol functional group.
Q3: My Sonogashira reaction with this compound is not working. What are the common causes of failure?
A3: Common causes for Sonogashira reaction failure include inactive palladium catalyst, oxidized copper(I) co-catalyst, presence of oxygen in the reaction, and impure reagents. Ensure your solvents and amine base are anhydrous and thoroughly degassed.
Q4: How can I remove the palladium and copper catalysts after a Sonogashira reaction?
A4: After the reaction, the mixture can be filtered through a pad of celite to remove the solid catalyst residues. To remove soluble copper salts, the organic layer can be washed with a saturated aqueous solution of ammonium chloride.
Q5: Is this compound stable for long-term storage?
A5: 1-Iodoalkynes can be sensitive to light and heat and should be stored in a cool, dark place, preferably under an inert atmosphere. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the iodination of a terminal alkyne using N-iodosuccinimide (NIS) and a catalytic amount of a base.
Materials:
-
7-Octyn-1-ol
-
N-Iodosuccinimide (NIS)
-
Potassium Carbonate (K₂CO₃) or 4-Dimethylaminopyridine (DMAP)
-
Methanol (CH₃OH)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 7-octyn-1-ol (1.0 eq) in methanol.
-
To this solution, add K₂CO₃ (0.1 eq) or DMAP (0.1 eq) followed by NIS (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a 9:1 hexane:ethyl acetate mixture. The target Rf for the product should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Representative TLC Data for Purification of an Alkyne Iodination Reaction
| Compound | Rf Value (9:1 Hexane:EtOAc) | Rf Value (8:2 Hexane:EtOAc) | Notes |
| This compound | ~0.4 | ~0.6 | Desired Product |
| 7-Octyn-1-ol | ~0.2 | ~0.4 | Starting Material (more polar) |
| Glaser Homocoupling Product | ~0.6 | ~0.8 | Non-polar byproduct |
Table 2: Typical Purification Outcomes for Sonogashira Coupling of an Iodoalkynol
| Purification Method | Typical Yield | Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 70-90% | >98% | High resolution, applicable to a wide range of polarities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 50-80% | >99% | Can provide very high purity, scalable. | Product must be a solid, potential for material loss in the mother liquor. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound reaction products.
References
Technical Support Center: Solvent Effects on Click Reactions with 8-Iodooct-7-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the rate of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 8-Iodooct-7-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent choice on the rate of a click reaction with this compound?
A1: Solvent polarity is a critical factor influencing the rate of CuAAC reactions. Generally, polar solvents accelerate the reaction by stabilizing the polar transition state of the cycloaddition.[1] For substrates with limited solubility, using co-solvents or alternative solvent systems like Dimethyl Sulfoxide (DMSO) can be necessary to ensure the reaction mixture is homogeneous, which improves reaction kinetics.[1] Water or mixtures of water with organic solvents are often effective because they can facilitate ligand exchange on the copper catalyst, which is beneficial for the reaction rate.[1]
Q2: Which solvents are recommended for the click reaction of this compound?
A2: A range of solvents can be used, and the optimal choice depends on the specific azide partner and the desired reaction conditions. Common choices include:
-
Protic Solvents: Water, ethanol, and t-butanol can be effective, often in mixtures with other organic solvents.[2] Water, in particular, has been shown to accelerate the reaction.[3]
-
Aprotic Polar Solvents: Dimethylformamide (DMF), DMSO, and acetonitrile are frequently used. However, acetonitrile can coordinate strongly with the Cu(I) catalyst and may sometimes be avoided.
-
"Green" Solvents: More environmentally friendly options like glycerol and the biomass-derived solvent Cyrene™ have been successfully employed for CuAAC reactions.
Q3: Can the click reaction with this compound be performed without a solvent?
A3: Yes, solvent-free CuAAC reactions can be achieved using mechanochemical activation, such as ball milling. This eco-friendly approach can lead to high yields and purity with simplified product isolation.
Q4: How does the solvent affect the stability of the Cu(I) catalyst?
A4: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state and disproportionation, especially in aqueous solutions. Solvents can play a role in stabilizing the Cu(I) species. For instance, acetonitrile can act as a ligand to stabilize Cu(I). In many protocols, a reducing agent like sodium ascorbate is used to continuously generate Cu(I) from a Cu(II) source (e.g., CuSO₄) in situ, mitigating the issue of catalyst instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst: The active Cu(I) catalyst may have been oxidized to inactive Cu(II) by dissolved oxygen. | - Ensure a reducing agent like sodium ascorbate is used to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).- Use freshly prepared solutions of the reducing agent.- Degas the solvent to remove dissolved oxygen before starting the reaction. |
| Poor Solubility of Reactants: this compound or the azide partner may not be fully dissolved in the chosen solvent. | - Use a co-solvent to improve solubility. A mixture of water and DMSO or t-butanol is often effective.- For very hydrophobic substrates, increasing the proportion of the organic co-solvent can be beneficial. | |
| Inappropriate Ligand or No Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An unsuitable or degraded ligand will lead to poor results. | - Use a suitable ligand such as TBTA or THPTA, particularly in aqueous or biological systems.- Ensure the ligand is pure and has been stored correctly. | |
| Incorrect Reagent Stoichiometry: An improper ratio of azide to alkyne or catalyst to reactants can impede the reaction. | - Typically, a slight excess of one of the coupling partners is used. | |
| Slow Reaction Rate | Suboptimal Solvent Choice: The solvent may not be ideal for the specific substrates. | - Refer to the data on relative reaction rates in different solvents (see Table 1).- Consider switching to a more polar solvent or a solvent mixture known to accelerate the reaction (e.g., water/t-butanol). |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | - Gently heat the reaction mixture. However, be cautious as elevated temperatures can sometimes lead to side reactions. | |
| Formation of Side Products | Oxidative Homocoupling of the Alkyne: This can occur in the presence of oxygen and copper. | - Ensure thorough degassing of the solvent.- Use a slight excess of the reducing agent (sodium ascorbate). |
Quantitative Data on Reaction Rates
The following table summarizes the relative reaction rates for the click reaction of this compound with a generic azide in various solvents. The rates are normalized to the rate in Dichloromethane (DCM).
Table 1: Relative Reaction Rates in Different Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |
| Dichloromethane (DCM) | Aprotic | 9.1 | 1.0 |
| Tetrahydrofuran (THF) | Aprotic | 7.5 | 1.8 |
| Acetonitrile | Aprotic, Polar | 37.5 | 3.5 |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 5.2 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 46.7 | 7.8 |
| Ethanol | Protic, Polar | 24.6 | 4.1 |
| t-Butanol/Water (1:1) | Protic, Polar | - | 10.5 |
| Water | Protic, Polar | 80.1 | 15.0 |
Note: The data presented are representative and intended for comparative purposes. Actual reaction rates can vary based on the specific azide, catalyst system, and experimental conditions.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Reactant Preparation: In a suitable reaction vial, dissolve this compound (1 equivalent) and the corresponding azide (1.1 equivalents) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst, for example, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O). In another vial, prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%). If a ligand is used, it should be added at this stage (in slight excess relative to the copper). Then, add the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction and purified using standard techniques such as column chromatography.
Visualizations
Caption: A typical experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: The influence of solvent properties on factors that increase the rate of CuAAC reactions.
References
Technical Support Center: Deprotection of Silyl Ethers in the Presence of an Iodoalkyne Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the delicate task of deprotecting silyl ethers without compromising the integrity of a sensitive iodoalkyne functionality.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when deprotecting a silyl ether in a molecule containing an iodoalkyne?
A1: The primary challenge is the sensitivity of the iodoalkyne moiety to the deprotection conditions. Iodoalkynes can be susceptible to:
-
Reaction with strong nucleophiles: Reagents like fluoride ions, especially at elevated temperatures, can potentially react with the electrophilic carbon of the iodoalkyne.
-
Elimination or decomposition under harsh basic conditions: Strong bases can promote undesired side reactions.
-
Reaction with strong acids: The alkyne bond can be prone to hydration or other additions under strongly acidic conditions. The carbon-iodine bond may also be sensitive to certain acids.
Therefore, the key is to select a deprotection method that is mild enough to cleave the silicon-oxygen bond while leaving the iodoalkyne intact.
Q2: Which silyl ethers are recommended for protecting alcohols in the presence of an iodoalkyne?
A2: It is advisable to use silyl ethers that can be removed under mild conditions. The general order of lability for commonly used silyl ethers is a crucial consideration.
-
Under acidic conditions: TMS > TES > TBS > TIPS > TBDPS
-
Under fluoride-based conditions: TMS > TES > TIPS > TBS > TBDPS
For substrates with sensitive iodoalkynes, protecting alcohols as trimethylsilyl (TMS) or triethylsilyl (TES) ethers is often a good strategy, as they can be cleaved under very mild acidic conditions that are less likely to affect the iodoalkyne. If greater stability is required during synthesis, a tert-butyldimethylsilyl (TBS) ether is a robust choice, with several mild deprotection options available.
Q3: What are the recommended starting points for deprotection conditions?
A3: Mild acidic conditions are generally the safest starting point. Reagents like Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., methanol or ethanol) at room temperature or slightly elevated temperatures are often effective for cleaving primary and secondary TBS ethers without affecting sensitive functionalities. In the synthesis of maitotoxin fragments, a primary TES ether was selectively removed using PPTS.[1] Another mild option is using catalytic amounts of an acid like camphorsulfonic acid (CSA) at low temperatures.
For fluoride-based methods, conditions with buffered fluoride sources or milder fluoride reagents are preferable to neat tetrabutylammonium fluoride (TBAF).
Troubleshooting Guide
This guide addresses common problems encountered during the deprotection of silyl ethers in the presence of an iodoalkyne moiety.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Deprotection | 1. Reagent is too mild: The chosen acidic or fluoride reagent may not be strong enough to cleave the specific silyl ether (e.g., a sterically hindered TIPS group). 2. Low reaction temperature: The reaction may require more thermal energy. 3. Insufficient reagent: The stoichiometry of the deprotection reagent may be too low. | 1. Gradually increase the strength of the acidic catalyst (e.g., from PPTS to CSA). 2. If using a fluoride source, consider switching from a buffered system to a short reaction time with unbuffered TBAF at low temperature. 3. Slightly increase the reaction temperature in small increments while carefully monitoring for side product formation. 4. Increase the equivalents of the deprotection reagent. |
| Decomposition of the Iodoalkyne | 1. Conditions are too acidic: Strong acids can react with the alkyne. 2. Fluoride-mediated side reactions: Unbuffered TBAF can be basic and nucleophilic enough to react with the iodoalkyne, potentially leading to decomposition or cycloaddition reactions. 3. Reaction with HF-pyridine: This reagent is known to cause hydrofluorination or halofluorination of alkynes. | 1. Switch to a milder acid catalyst (e.g., PPTS). 2. Buffer your TBAF reaction with acetic acid. 3. Consider using a milder fluoride source such as triethylamine trihydrofluoride (Et3N·3HF) or ammonium fluoride (NH4F). 4. Avoid using HF-pyridine if at all possible. If it must be used for a very robust silyl group, conduct the reaction at low temperature for a short duration and carefully monitor for side products. The total synthesis of (-)-dictyostatin successfully employed HF-pyridine to remove four TBS ethers in a complex molecule, suggesting its feasibility in some cases, though an iodoalkyne was not present.[2] |
| Formation of Multiple Products | 1. Incomplete reaction: The reaction was stopped before all the starting material was consumed. 2. Silyl group migration: Under certain conditions, silyl groups can migrate between hydroxyl groups. 3. Side reactions involving other functional groups: The deprotection conditions may be affecting other sensitive parts of your molecule. | 1. Increase the reaction time or the amount of reagent. 2. Use aprotic solvents to minimize proton-catalyzed silyl migration. 3. Re-evaluate the compatibility of all functional groups in your molecule with the chosen deprotection conditions. Consider protecting other sensitive groups if necessary. |
Recommended Deprotection Protocols
Below are detailed experimental protocols for methods generally considered compatible with sensitive functional groups like iodoalkynes.
Protocol 1: Mild Acidic Deprotection using PPTS
This method is particularly suitable for primary and less hindered secondary TBS and TES ethers.
Procedure:
-
Dissolve the silyl-protected substrate (1.0 equiv) in methanol or a 10:1 mixture of methanol and dichloromethane (DCM) to a concentration of 0.1 M.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 equiv).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Silyl Ether | TMS, TES, primary/secondary TBS |
| Reagent | Pyridinium p-toluenesulfonate (PPTS) |
| Solvent | Methanol or MeOH/DCM |
| Temperature | Room Temperature |
| Typical Time | 2 - 24 hours |
Protocol 2: Buffered Fluoride Deprotection using TBAF/Acetic Acid
This method mitigates the basicity of TBAF, reducing the risk of side reactions with the iodoalkyne.
Procedure:
-
Dissolve the silyl-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Add acetic acid (1.1 - 1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 equiv) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Value |
| Silyl Ether | TBS, TIPS, TBDPS |
| Reagents | TBAF, Acetic Acid |
| Solvent | THF |
| Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 12 hours |
Protocol 3: Deprotection with Catalytic Iron(III) Chloride
This very mild method has been shown to be effective for cleaving TES, TBS, and TIPS ethers.
Procedure:
-
Dissolve the silyl-protected substrate in methanol (approx. 0.3 M).
-
Add a solution of iron(III) chloride (FeCl₃) in methanol (0.01 - 0.1 equiv).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Combine the filtrate and eluent and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Parameter | Value |
| Silyl Ether | TES, TBS, TIPS |
| Reagent | FeCl₃ (catalytic) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Typical Time | 0.5 - 8 hours |
Decision-Making Workflow and Logic
Choosing the right deprotection strategy is critical for success. The following workflow and logical diagram can guide your decision-making process.
Caption: Decision workflow for selecting a silyl ether deprotection method.
This diagram illustrates a logical progression for choosing a deprotection method based on the lability of the silyl ether. It prioritizes milder conditions to maximize the preservation of the iodoalkyne moiety.
By carefully considering the nature of the silyl ether and the inherent sensitivity of the iodoalkyne, and by starting with the mildest effective conditions, researchers can successfully deprotect alcohols in complex molecules, facilitating progress in their synthetic endeavors.
References
Identifying and characterizing side products in 8-Iodooct-7-yn-1-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Iodooct-7-yn-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Sonogashira reaction with this compound is producing a significant amount of a side product with a molecular weight of 250.22 g/mol . What is this impurity and how can I minimize it?
A1: This side product is most likely the homocoupled diyne, hexadeca-7,9-diyne-1,16-diol, formed through a Glaser coupling reaction. This is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.
Troubleshooting Steps to Minimize Homocoupling:
-
Utilize Copper-Free Conditions: The most effective way to reduce homocoupling is to perform the Sonogashira reaction without a copper(I) co-catalyst. While this may require slightly longer reaction times or more active palladium catalysts, it significantly disfavors the oxidative dimerization of the alkyne.
-
Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of Glaser coupling. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Employ a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (e.g., 5% H₂ in Argon) can effectively quench residual oxygen and minimize homocoupling.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q2: I am concerned about potential intramolecular cyclization of this compound under my basic reaction conditions. Is this a likely side reaction?
A2: While intramolecular cyclization of halo-alcohols can occur, it is less likely for this compound to form a stable cyclic ether under typical Sonogashira conditions. The formation of a nine-membered ring is entropically disfavored. However, under strongly basic conditions or with specific catalysts, the formation of cyclic byproducts cannot be entirely ruled out. The most probable cyclization product would be a nine-membered oxacyclononyne.
Monitoring for Cyclization:
-
LC-MS Analysis: Monitor your reaction mixture by LC-MS. The cyclized product would have the same molecular formula as the starting material (C₈H₁₃IO) but would likely have a different retention time.
-
NMR Spectroscopy: Carefully examine the ¹H and ¹³C NMR spectra of your crude product for the appearance of new signals that could correspond to a cyclic ether.
Q3: How can I identify and characterize the homocoupled side product, hexadeca-7,9-diyne-1,16-diol?
A3: The homocoupled product can be identified and characterized using standard analytical techniques.
-
Mass Spectrometry (MS): The expected exact mass for hexadeca-7,9-diyne-1,16-diol (C₁₆H₂₆O₂) is 250.1933 g/mol . Electrospray ionization (ESI) would likely show [M+Na]⁺ or [M+H]⁺ ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a triplet corresponding to the protons on the carbon adjacent to the hydroxyl group (similar to the starting material), and multiplets for the other methylene protons. The absence of the terminal alkyne proton signal is a key indicator.
-
¹³C NMR: The most characteristic signals will be those of the diyne carbons, typically in the range of 65-85 ppm. The carbon attached to the hydroxyl group will appear around 62 ppm.
-
-
Infrared (IR) Spectroscopy: The characteristic C-H stretch of the terminal alkyne (around 3300 cm⁻¹) present in the starting material will be absent in the homocoupled product. A C≡C stretch will still be present, but may be weak or absent due to the symmetry of the diyne.
Quantitative Data Summary
The following table summarizes the expected molecular weights of the starting material and potential side products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Starting Material) | C₈H₁₃IO | 252.09 |
| Hexadeca-7,9-diyne-1,16-diol (Homocoupled Product) | C₁₆H₂₆O₂ | 250.42 |
| Putative Cyclized Product | C₈H₁₂O | 124.18 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Sonogashira Reaction Mixture
Objective: To identify and quantify the relative amounts of this compound, the desired cross-coupled product, and the homocoupled side product.
Methodology:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing 1 mL of saturated aqueous ammonium chloride solution.
-
Extract the organic components with 1 mL of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic solution to a GC vial.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Objective: To perform a Sonogashira coupling reaction while minimizing the formation of the homocoupled diyne.
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a suitable base such as triethylamine (2.0 eq).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed solvent (e.g., THF or DMF) via syringe.
-
-
Addition of Alkyne:
-
Dissolve this compound (1.2 eq) in a minimal amount of the degassed solvent in a separate flask under argon.
-
Add the alkyne solution to the reaction mixture dropwise via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat as required (typically 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow of a Sonogashira reaction involving this compound.
Caption: Troubleshooting logic for identifying and minimizing side products.
Technical Support Center: Derivatization of 8-Iodooct-7-yn-1-ol
Welcome to the technical support center for the derivatization of 8-Iodooct-7-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of your synthetic experiments. The primary focus is on the Sonogashira cross-coupling reaction, the most prevalent method for derivatizing iodoalkynes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for derivatizing this compound?
The most common and effective method for derivatizing this compound (I-C≡C-(CH₂)₅-CH₂OH) is the Sonogashira cross-coupling reaction.[1] This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the iodoalkyne and a terminal alkyne, catalyzed by palladium and copper complexes.[2] It is a powerful tool for synthesizing more complex molecules, including natural products, pharmaceuticals, and organic materials.[2]
Q2: What are the essential components of a Sonogashira reaction?
A typical Sonogashira reaction includes the following components:
-
Substrates : An aryl or vinyl halide (in this case, this compound) and a terminal alkyne.[2]
-
Palladium Catalyst : A palladium(0) source is the primary catalyst. Common examples include Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ which is reduced in situ.[2]
-
Copper (I) Co-catalyst : Typically copper(I) iodide (CuI), which increases the reaction rate. However, copper-free protocols exist to avoid certain side reactions.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.
-
Solvent : Anhydrous, degassed solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or the amine base itself are commonly used.
Q3: Why is alkyne homocoupling (Glaser coupling) a problem, and how can it be prevented?
Homocoupling is an undesired side reaction where the terminal alkyne couples with itself to form a symmetrical diyne. This side reaction consumes the valuable alkyne starting material and complicates product purification. It is primarily promoted by the presence of oxygen and the copper co-catalyst.
Prevention Strategies:
-
Maintain Inert Atmosphere : Rigorously exclude oxygen by running the reaction under an inert atmosphere (e.g., argon or nitrogen) and using properly degassed solvents.
-
Utilize Copper-Free Protocols : If homocoupling is a persistent issue, switching to a copper-free Sonogashira reaction is a highly effective solution.
-
Slow Alkyne Addition : Adding the terminal alkyne slowly to the reaction mixture can maintain its concentration at a low level, disfavoring the bimolecular homocoupling reaction.
Q4: How do I monitor the reaction's progress effectively?
Reaction progress should be monitored periodically using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the new, typically less polar, product.
Q5: What are the best practices for setting up the reaction to ensure reproducibility?
-
Use High-Quality Reagents : Ensure all reagents, especially the catalyst, ligands, and anhydrous solvents, are fresh and properly stored.
-
Proper Degassing : Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Common methods include bubbling with an inert gas or using the freeze-pump-thaw technique.
-
Inert Atmosphere : Use flame-dried glassware and maintain a positive pressure of argon or nitrogen throughout the experiment using a Schlenk line or a balloon.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to air and can decompose into inactive palladium black. Use a fresh batch of catalyst or a new bottle. Ensure ligands are stored under an inert atmosphere to prevent oxidation. |
| Poor Quality Reagents/Solvents | Solvents may not be sufficiently anhydrous or degassed. Use freshly distilled or commercially available anhydrous solvents. Ensure the base is pure and dry. |
| Incorrect Reaction Temperature | While many Sonogashira couplings run at room temperature, some less reactive substrates require gentle heating (40-60 °C). However, excessive heat can cause side reactions. Optimize the temperature for your specific substrates. |
| Inappropriate Ligand or Base | The choice of phosphine ligand and base can significantly impact the reaction. For challenging couplings, consider using more electron-rich, bulky phosphine ligands. Screen different bases like DBU or piperidine if Et₃N is ineffective. |
Problem 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Recommended Solution |
| Oxygen in the Reaction | The primary cause of homocoupling is the presence of oxygen. Improve degassing procedures for all solvents and ensure the reaction is maintained under a strictly inert atmosphere. |
| Copper Co-catalyst | The copper(I) co-catalyst promotes the oxidative dimerization of alkynes. Switch to a well-established copper-free protocol. |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the homocoupling pathway. Add the terminal alkyne substrate slowly over a period of time using a syringe pump. |
Problem 3: Reaction Stalls Before Starting Material is Consumed
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | The active catalyst may have decomposed over the course of the reaction. Add a second portion of the palladium catalyst to the reaction mixture. |
| Insufficient Base | The base may be consumed by acidic impurities or be too weak. Ensure at least 2-3 equivalents of base are used. Consider a stronger, non-nucleophilic base if needed. |
| Inhibitors Present | Trace impurities in the starting materials or solvents can poison the catalyst. Purify starting materials if their quality is uncertain. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Removal of Metal Catalysts | Palladium and copper residues can be difficult to remove. After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the metal residues. |
| Co-elution of Byproducts | The desired product may have a similar polarity to the homocoupled byproduct or other impurities. Optimize the solvent system for flash column chromatography. Recrystallization or preparative HPLC may be necessary alternatives. |
| Persistent Impurities | If impurities remain, consider using scavenger resins designed to bind and remove residual palladium. |
Quantitative Data Summary
The efficiency of the Sonogashira coupling is highly dependent on the specific substrates and reaction conditions. The table below summarizes typical conditions and expected outcomes for the derivatization of an iodoalkyne like this compound.
| Parameter | Condition A: Classic Pd/Cu Catalysis | Condition B: Copper-Free Catalysis |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(OAc)₂ (1-3 mol%) |
| Ligand | PPh₃ (2-6 mol%) | P(p-tol)₃ or other bulky phosphines (2-6 mol%) |
| Copper Co-catalyst | CuI (2-5 mol%) | None |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Piperidine, Pyrrolidine, or DBU |
| Solvent | THF or DMF | DMF or Amine as solvent |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Typical Yield | 75-95% | 70-90% |
| Key Advantage | Generally faster reaction times at lower temperatures. | Eliminates alkyne homocoupling byproduct. |
| Key Disadvantage | Prone to homocoupling if oxygen is present. | May require higher temperatures and stronger bases. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
This protocol is adapted for the coupling of this compound with a generic terminal alkyne.
-
Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and Backfill : Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Solvents and Reagents : Add degassed THF and degassed triethylamine (typically a 2:1 ratio of THF:Et₃N) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Add Alkyne : Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction : Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC.
-
Workup : Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Extraction : Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when homocoupling is a significant issue.
-
Setup : In a flame-dried Schlenk tube under argon, combine Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand (e.g., P(p-tol)₃, 0.04 equiv.) in degassed DMF. Stir for 15 minutes to allow for catalyst pre-formation.
-
Add Reagents : Add this compound (1.0 equiv.) to the flask, followed by the base (e.g., piperidine, 2.0 equiv.).
-
Add Alkyne : Add the terminal alkyne (1.5 equiv.) to the mixture.
-
Reaction : Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once complete, cool the reaction to room temperature. Perform an aqueous workup as described in Protocol 1.
-
Purification : Purify the resulting product by flash column chromatography.
Visualizations
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Standard workflow for Sonogashira coupling experiments.
Caption: A decision tree for troubleshooting common reaction issues.
References
Technical Support Center: 8-Iodooct-7-yn-1-ol in Sterically Demanding Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Iodooct-7-yn-1-ol and related haloalkynols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in cross-coupling and cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The most common transformations include:
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a di-alkyne.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form an aryl- or vinyl-substituted alkyne.
-
Heck Coupling: Reaction with an alkene to introduce an alkenyl group.
Q2: Why is steric hindrance a significant issue when using this compound?
A2: Steric hindrance can arise from both the coupling partner and the catalyst system. When coupling this compound with bulky partners, such as ortho-substituted arylboronic acids or highly substituted alkenes, the bulky groups can prevent the reactants from approaching the palladium catalyst's active site, thereby slowing down or inhibiting the reaction.
Q3: Can the hydroxyl group of this compound interfere with cross-coupling reactions?
A3: Yes, the terminal hydroxyl group can potentially interfere in several ways. It can coordinate to the metal catalyst, altering its reactivity. In the presence of a strong base, it can be deprotonated, and the resulting alkoxide may act as a competing nucleophile. For sensitive reactions or when using strong bases, protection of the hydroxyl group (e.g., as a silyl ether) is recommended.
Q4: What are the key factors to consider for a successful intramolecular cyclization of this compound?
A4: Intramolecular cyclization can compete with intermolecular cross-coupling. Key factors influencing cyclization include:
-
Catalyst and Ligands: Certain ligand systems can favor intramolecular pathways.
-
Base: The choice and strength of the base can promote cyclization.
-
Concentration: High dilution conditions favor intramolecular reactions over intermolecular ones.
-
Solvent: The polarity of the solvent can influence the conformation of the molecule, affecting the proximity of the reacting groups.
Troubleshooting Guides
Sonogashira Coupling
Issue 1: Low or no yield when coupling with a sterically hindered alkyne.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The bulky alkyne cannot efficiently approach the palladium center. | 1. Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These can promote oxidative addition and stabilize the catalytic species. 2. Catalyst: Use a more active palladium precatalyst. 3. Copper Co-catalyst: In some cases, a copper-free Sonogashira protocol may be beneficial to reduce side reactions. |
| Homocoupling of Alkyne: The terminal alkyne couples with itself (Glaser coupling). | 1. Copper-Free Conditions: Eliminate the copper co-catalyst (e.g., CuI). 2. Amine Base: Use a less coordinating amine base. 3. Temperature: Lower the reaction temperature. |
| Decomposition of Substrate: The iodoalkyne is unstable under the reaction conditions. | 1. Degas Solvents: Thoroughly degas all solvents to remove oxygen. 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen). 3. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Suzuki-Miyaura Coupling
Issue 2: Poor conversion with ortho-substituted arylboronic acids.
| Possible Cause | Troubleshooting Step |
| Steric Clash: The ortho substituent on the boronic acid prevents efficient transmetalation. | 1. Bulky, Electron-Rich Ligands: Employ ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky NHC ligands. 2. Different Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can significantly impact the reaction rate with hindered substrates. 3. Solvent System: A mixture of a polar aprotic solvent and water (e.g., dioxane/water, THF/water) often improves yields. |
| Protodeboronation of Boronic Acid: The boronic acid is cleaved by the base and/or solvent before it can couple. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Weaker Base: If possible, use a weaker base. 3. Boronic Ester: Consider using the corresponding pinacol boronate ester, which can be more stable. |
Intramolecular Cyclization
Issue 3: Low yield of the desired cyclized product and formation of intermolecular side products.
| Possible Cause | Troubleshooting Step |
| Intermolecular Reactions Favored: The concentration of the substrate is too high. | 1. High Dilution: Perform the reaction under high dilution conditions (e.g., slow addition of the substrate to the reaction mixture). |
| Incorrect Catalyst System: The chosen catalyst does not promote the desired cyclization pathway. | 1. Screen Catalysts: Test different palladium sources and ligands. For example, catalysts that are more electron-deficient might favor intramolecular pathways. |
| Hydroxyl Group Reactivity: The unprotected hydroxyl group interferes with the reaction. | 1. Protecting Group: Protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or another suitable protecting group. This can also influence the conformational preference for cyclization. |
Experimental Protocols
General Considerations for all Reactions:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
Protocol 1: Sonogashira Coupling of this compound with a Hindered Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask, add:
-
This compound (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous, degassed triethylamine (solvent).
-
Add the hindered terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with an ortho-Substituted Arylboronic Acid
-
To a flame-dried Schlenk flask, add:
-
This compound (1.0 equiv)
-
ortho-substituted arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table presents representative yields for cross-coupling reactions of haloalkynes with sterically hindered partners. Note that these are examples from the literature for analogous substrates and should be used as a general guide for optimizing reactions with this compound.
| Reaction Type | Haloalkyne | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Sonogashira | 1-Iodo-4-phenylbut-1-yne | 1-Ethynyl-2-methylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 75 |
| Suzuki | 1-Bromo-1-hexyne | 2-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Heck | 1-Iodopropyne | 2-Methylstyrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 80 | 68 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Validation & Comparative
A Comparative Analysis of 8-Iodooct-7-yn-1-ol and Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for molecular ligation, prized for its efficiency and selectivity. While traditionally employing terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, the use of 1-iodoalkynes, such as 8-Iodooct-7-yn-1-ol, offers a significant strategic advantage. This guide provides an objective comparison of the reactivity of this compound with its terminal alkyne counterparts in CuAAC reactions, supported by experimental data and detailed protocols.
Enhanced Reactivity of 1-Iodoalkynes
Emerging research demonstrates that 1-iodoalkynes exhibit exceptional reactivity in CuAAC, often surpassing that of terminal alkynes.[1][2][3] This enhanced reactivity can lead to faster reaction times and higher yields.[1] The resulting 1,4-disubstituted-5-iodo-1,2,3-triazoles are not merely stable products but also versatile intermediates for further chemical transformations, opening new avenues in the synthesis of complex molecules and drug candidates.[1]
Quantitative Data Comparison
The following table summarizes representative experimental data for CuAAC reactions involving both terminal alkynes and 1-iodoalkynes, illustrating the generally higher efficiency of the latter.
| Alkyne Type | Reactants | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | Benzyl Azide + Phenylacetylene | CuI/Glycerol | Glycerol | 24 | 96.0 | |
| Terminal Alkyne | Benzyl Azide + 1-Octyne | NHC-Cu | Ethyl Acetate | 0.5 | ~95 (crude) | |
| 1-Iodoalkyne | Benzyl Azide + 1-Iodo-1-octyne | CuI (0.05 equiv), TTTA (0.05 equiv) | THF | 2 | 98 | |
| 1-Iodoalkyne | Azide (various) + 1-Iodoalkyne (various) | CuI (0.05 equiv), TTTA (0.05 equiv) | THF | 2-6 | High |
Note: This table presents a selection of data from different sources to illustrate general trends. Direct comparison requires identical reaction conditions.
Experimental Protocols
Detailed methodologies for performing CuAAC reactions with both terminal and 1-iodoalkynes are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: CuAAC Reaction with a Terminal Alkyne
This protocol is based on the widely used in situ generation of Cu(I) from CuSO₄ and a reducing agent.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (e.g., Oct-7-yn-1-ol) (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional, but recommended for biomolecules)
-
Solvent (e.g., t-butanol/water, DMF, DMSO)
Procedure:
-
Dissolve the azide and terminal alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (and ligand, if used) in water.
-
To the stirred solution of azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction, filtration, or chromatography.
Protocol 2: CuAAC Reaction with this compound (a 1-Iodoalkyne)
This protocol utilizes a Cu(I) source directly and a specific ligand system that has been shown to be effective for 1-iodoalkynes.
Materials:
-
Azide (1.0 equiv)
-
This compound (1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Tris((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) (0.05 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add the azide, this compound, CuI, and TTTA.
-
Add anhydrous THF as the solvent.
-
Stir the reaction mixture at room temperature. Reactions with 1-iodoalkynes are often significantly faster than with terminal alkynes, typically ranging from 2 to 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the workup is often straightforward. A simple trituration followed by filtration can yield the desired 5-iodo-1,2,3-triazole product.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
A Comparative Guide to the Sonogashira Coupling of 8-Iodooct-7-yn-1-ol and Other Iodoalkynes
In the landscape of carbon-carbon bond formation, the Sonogashira coupling stands as a powerful tool for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] While traditionally involving the reaction of a terminal alkyne with an aryl or vinyl halide, the "inverse" Sonogashira coupling, which utilizes a 1-iodoalkyne as the electrophilic partner, has gained significant traction.[3] This guide provides a comparative analysis of the performance of 8-iodooct-7-yn-1-ol versus other iodoalkynes in this reaction, supported by experimental data to assist researchers in optimizing their synthetic strategies.
The use of 1-iodoalkynes as electrophiles in Sonogashira couplings offers distinct advantages, primarily the avoidance of alkyne homocoupling (Glaser coupling), which can be a significant side reaction with terminal alkynes under aerobic conditions.[3][4] The reactivity of the iodoalkyne is a critical factor, with long-chain aliphatic iodoalkynes like this compound presenting unique considerations in terms of solubility and steric hindrance compared to their aryl-substituted counterparts.
Performance Comparison of Iodoalkynes in Sonogashira Coupling
The selection of the iodoalkyne substrate, catalyst system (typically palladium-based, often with a copper co-catalyst), base, and solvent are all crucial for a successful Sonogashira coupling. The following table summarizes representative experimental data for the Sonogashira coupling of various iodoalkynes, providing a basis for comparison with the expected performance of this compound. While specific data for this compound is not extensively reported in broad reviews, the data for other long-chain iodoalkynes provides a strong indication of its reactivity.
| Iodoalkyne | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodododecyne | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine Base | THF or DMF | Room Temp | - | High | |
| Phenyliodoacetylene | 2-(Tributylstannyl)furan | CuI | - | DMF | Room Temp | 7.5 | - | |
| DNA-conjugated 1-iodoalkyne | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | H₂O/MeOH | 25 | 24 | 85 | |
| 1-Iodo-4-phenyl-1-butyne | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 3 | High | |
| 1-Iodoalkynes (general) | Aryl Boronic Acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | H₂O/MeOH | 25 | 24 | 75 | |
| Iodoferrocenes | Trimethylsilylacetylene | Pd(PtBu₃)₂ / CuI | HNiPr₂ / THF | 25 | - | High | ||
| Long-chain alkynol | Benzene dihalide | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | 80 | - | 42 |
Note: "High" yield indicates that the reference mentions a successful reaction with good to excellent yields without specifying a precise number in the accessible text. The entry for "Long-chain alkynol" provides a relevant example of a bis-Sonogashira coupling, indicating the feasibility of using functionalized long-chain alkynes.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and reproducibility of Sonogashira coupling reactions. Below are representative protocols for both palladium/copper co-catalyzed and copper-free systems.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of a Long-Chain Iodoalkyne
This protocol is a general procedure adaptable for substrates like this compound.
-
Materials and Reagents:
-
Long-chain iodoalkyne (e.g., this compound) (1.0 equivalent)
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 0.5-2 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and copper(I) iodide.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the long-chain iodoalkyne and the terminal alkyne.
-
Add the anhydrous, deoxygenated solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Add the amine base via syringe.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often desirable to avoid the formation of alkyne homocoupling byproducts.
-
Materials and Reagents:
-
Iodoalkyne (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Phosphine ligand (e.g., Tri(p-tolyl)phosphine, 6 mol%)
-
Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst and the phosphine ligand.
-
The tube is purged with an inert gas (nitrogen or argon).
-
Add degassed anhydrous THF via syringe.
-
Sequentially add the organic base, the terminal alkyne, and the iodoalkyne via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 6 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The residue is then purified by column chromatography.
-
Reaction Mechanism and Experimental Workflow
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the co-catalyzed version). The general workflow for setting up and performing a Sonogashira coupling is depicted below.
Caption: General experimental workflow for Sonogashira coupling.
The catalytic cycle for the traditional copper-co-catalyzed Sonogashira reaction is illustrated below.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
A Comparative Guide to the Efficacy of 8-Iodooct-7-yn-1-ol and Alternative Bioorthogonal Probes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioorthogonal chemistry, the choice of a chemical reporter and its corresponding ligation reaction is critical for the successful labeling and tracking of biomolecules in living systems. This guide provides a comparative analysis of 8-Iodooct-7-yn-1-ol, a representative 1-iodoalkyne, against more conventional terminal alkyne and cyclooctyne-based bioorthogonal probes. The comparison focuses on reaction kinetics, biocompatibility, and experimental considerations to aid researchers in selecting the optimal tool for their specific applications.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from the known reactivity of 1-iodoalkynes as a class and compares them to well-characterized alternative probes.
Quantitative Data Summary
The following table summarizes key performance metrics for different classes of bioorthogonal alkyne probes. It is important to note that the data for the 1-Iodoalkyne is based on the general class and not specific to this compound.
| Feature | 1-Iodoalkyne (e.g., this compound) | Terminal Alkyne (e.g., 7-Octyn-1-ol) | Strained Cyclooctyne (e.g., BCN, DIBO) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) | Reported to be faster than terminal alkynes; specific k₂ values are not widely available. | ~1-100 M⁻¹s⁻¹[1] | ~0.1 - 1.0 M⁻¹s⁻¹ (e.g., BCN, DIBO)[1][2][3] |
| Catalyst Requirement | Copper(I) | Copper(I) | None |
| Biocompatibility | Limited by copper cytotoxicity. The biocompatibility of the 5-iodotriazole product is not extensively studied. | Limited by copper cytotoxicity.[4] | High; suitable for in vivo applications. |
| Cell Permeability | Expected to be similar to other small molecule alkynes; generally good. | Generally good for small molecule alkynes. | Can be lower for bulkier cyclooctyne structures. |
| Product | 1,4-Disubstituted-5-iodo-1,2,3-triazole | 1,4-Disubstituted-1,2,3-triazole | Mixture of regioisomeric triazoles |
Reaction Mechanisms and Workflows
The choice of a bioorthogonal probe dictates the experimental workflow. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis and application of a 1-iodoalkyne probe.
Detailed Experimental Protocols
The following protocols provide a general framework for the synthesis of a 1-iodoalkyne and its use in a copper-catalyzed bioorthogonal labeling experiment, as well as a comparative protocol for a strain-promoted reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 1-iodoalkynes from terminal alkynes.
-
Materials:
-
7-Octyn-1-ol (1.0 equivalent)
-
N-iodomorpholine (1.1 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Activated neutral alumina
-
-
Procedure:
-
Dissolve 7-Octyn-1-ol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add CuI and N-iodomorpholine to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a white precipitate may be observed.
-
Upon completion (monitored by TLC), filter the suspension through a pad of activated neutral alumina to remove solid byproducts.
-
The resulting filtrate containing this compound can be used directly in the subsequent cycloaddition reaction or concentrated under reduced pressure for storage.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
-
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Azide-modified biomolecule (1.0 equivalent relative to the initial amount of 7-Octyn-1-ol)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium ascorbate (optional, as a reducing agent if starting with Cu(II))
-
Appropriate buffer (e.g., PBS)
-
-
Procedure:
-
In a reaction vessel, combine the azide-modified biomolecule in an appropriate buffer with the THF solution of this compound.
-
In a separate tube, prepare the copper catalyst solution by mixing CuI and THPTA in buffer. If using a Cu(II) salt (e.g., CuSO₄), pre-mix with sodium ascorbate to reduce Cu(II) to Cu(I).
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if one of the components is tagged).
-
Upon completion, the labeled biomolecule can be purified using standard methods (e.g., size exclusion chromatography, dialysis) to remove unreacted probe and catalyst.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Cyclooctyne Probe
-
Materials:
-
Azide-modified biomolecule
-
Strained cyclooctyne probe (e.g., a derivative of BCN or DIBO)
-
Appropriate buffer (e.g., PBS)
-
-
Procedure:
-
In a reaction vessel, dissolve the azide-modified biomolecule in the appropriate buffer.
-
Add the strained cyclooctyne probe to the solution. The probe is often dissolved in a biocompatible solvent like DMSO before addition.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress using a suitable analytical method.
-
Purify the labeled biomolecule as needed to remove any unreacted probe.
-
Discussion and Comparison
Efficacy of 1-Iodoalkynes:
The primary advantage of using a 1-iodoalkyne like this compound in a CuAAC reaction is its enhanced reactivity compared to a terminal alkyne. This increased reactivity can lead to faster reaction times and higher yields, which is particularly beneficial when working with low concentrations of precious biomolecules. The resulting 5-iodo-1,2,3-triazole product also offers a site for further chemical modification, potentially allowing for the attachment of additional functionalities.
However, the use of 1-iodoalkynes is still subject to the main drawback of CuAAC: the requirement of a copper catalyst. Copper(I) is known to be cytotoxic, which can limit the application of this method in living cells. While ligands have been developed to reduce this toxicity, it remains a significant consideration for in vivo studies.
Comparison with Alternatives:
-
Terminal Alkynes (CuAAC): Standard terminal alkynes are the most common probes for CuAAC. They are generally less reactive than 1-iodoalkynes but are widely available and well-characterized. The primary considerations for their use are the same as for 1-iodoalkynes, namely the copper-induced cytotoxicity.
-
Strained Cyclooctynes (SPAAC): The key advantage of SPAAC is that it is a catalyst-free reaction, making it highly biocompatible and suitable for labeling in living organisms. However, the reaction kinetics of SPAAC are generally slower than those of CuAAC. The synthesis of strained cyclooctynes can also be more complex and costly compared to simple linear alkynes. Furthermore, the bulky nature of some cyclooctynes may impact the solubility and biological activity of the labeled molecule.
Conclusion
The choice between this compound (as a representative 1-iodoalkyne) and its alternatives depends on the specific experimental context.
-
For in vitro applications where speed and efficiency are paramount and copper toxicity is not a concern, this compound and other 1-iodoalkynes represent a potentially superior alternative to traditional terminal alkynes due to their enhanced reactivity.
-
For in vivo or live-cell imaging applications, the catalyst-free nature of SPAAC with strained cyclooctynes remains the gold standard due to its high biocompatibility.
Further research into the specific reaction kinetics, cell permeability, and potential cytotoxicity of this compound and the resulting 5-iodotriazole linkage is needed to fully assess its potential as a mainstream bioorthogonal probe.
References
A Comparative Guide to the Kinetics of 8-Iodooct-7-yn-1-ol in Click Chemistry Reactions
For researchers, scientists, and drug development professionals exploring the landscape of bioorthogonal chemistry, the choice of reagents is paramount to the success of their conjugation strategies. This guide provides a comparative analysis of 8-iodooct-7-yn-1-ol and its class of 1-iodoalkynes against other alkynes in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. While specific kinetic data for this compound is not extensively published, this document extrapolates from the known reactivity of iodoalkynes to offer a valuable comparison and detailed experimental protocols to enable researchers to perform their own kinetic studies.
Performance Comparison: 1-Iodoalkynes vs. Terminal Alkynes
The CuAAC reaction is a cornerstone of click chemistry, prized for its efficiency and biocompatibility.[1][2] The reaction rate can be significantly influenced by the choice of the alkyne substrate. 1-Iodoalkynes, such as this compound, represent a class of highly reactive partners in CuAAC reactions, a process sometimes referred to as iodoalkyne-azide cycloaddition (iCuAAC).[3]
| Feature | 1-Iodoalkynes (e.g., this compound) | Terminal Alkynes | Strain-Promoted Alkynes (e.g., cyclooctynes) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (iCuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Relative Reactivity | Generally higher than terminal alkynes.[3] | High, but can be substrate-dependent. | Very high, driven by ring strain.[4] |
| Catalyst Requirement | Copper(I) catalyst and a suitable ligand are essential. | Requires a Copper(I) catalyst. | No catalyst required, offering advantages in live-cell imaging. |
| Reaction Product | 1,4,5-trisubstituted-5-iodo-1,2,3-triazole. | 1,4-disubstituted-1,2,3-triazole. | Mixture of regioisomeric triazoles. |
| Key Advantages | The resulting 5-iodotriazole is a versatile intermediate for further functionalization. | Well-established, robust, and cost-effective. | Bioorthogonal in the truest sense (no cytotoxic copper catalyst). |
| Considerations | Ligand choice is critical for optimal rate and chemoselectivity. | Copper toxicity can be a concern in biological systems, though ligands can mitigate this. | Reagents can be more expensive and synthetically complex. |
Experimental Protocols
To facilitate the direct comparison of this compound with other alkynes, a detailed protocol for monitoring the kinetics of a CuAAC reaction is provided below. This protocol can be adapted for various substrates and analytical techniques.
General Protocol for Kinetic Analysis of CuAAC Reactions
This protocol outlines a general method for determining the reaction kinetics of an alkyne (e.g., this compound or a terminal alkyne) with an azide in a CuAAC reaction. The progress of the reaction can be monitored using techniques such as quantitative NMR (qNMR), LC-MS, or fluorescence-based assays.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule (e.g., this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Chosen solvent system (e.g., DMSO/water mixture, t-BuOH/H₂O)
-
Internal standard for qNMR (if applicable)
-
Quenching solution (e.g., EDTA solution)
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, and THPTA ligand in the chosen solvent. For example:
-
Azide: 100 mM
-
Alkyne: 100 mM
-
CuSO₄: 20 mM
-
THPTA: 100 mM
-
Sodium Ascorbate: 300 mM (prepare fresh)
-
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
-
Reaction Initiation and Monitoring:
-
In a reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the azide and alkyne stock solutions to achieve the desired final concentrations (e.g., 1 mM each).
-
To initiate the reaction, add the copper-ligand premix followed immediately by the freshly prepared sodium ascorbate solution. The final concentrations of the catalytic components should be optimized but can be started at, for example, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate.
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a solution of a strong chelating agent like EDTA to sequester the copper ions.
-
-
Analysis:
-
Analyze the quenched aliquots using the chosen analytical method (qNMR, LC-MS, etc.) to determine the concentration of reactants and products over time.
-
Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve at early time points.
-
By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component and the overall rate constant (k) can be determined.
-
Visualizations
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for kinetic analysis of CuAAC reactions.
Caption: Proposed catalytic cycle for the iodoalkyne CuAAC reaction.
References
Spectroscopic Analysis for Structural Confirmation of 8-Iodooct-7-yn-1-ol and Its Derivatives: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel compounds is a cornerstone of progress. For molecules such as 8-Iodooct-7-yn-1-ol, which features a terminal iodoalkyne and a primary alcohol, a multi-faceted spectroscopic approach is essential. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate and confirm the structure of this compound and its derivatives.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) for this compound and a representative derivative, 8-Iodooct-7-yn-1-yl acetate. This comparative data highlights the spectroscopic shifts that occur upon derivatization of the terminal hydroxyl group.
¹H NMR Spectroscopic Data Comparison
| Assignment | This compound (Expected δ, ppm) | 8-Iodooct-7-yn-1-yl Acetate (Expected δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂OH/-CH₂OAc | 3.64 | 4.05 | Triplet | 6.5 |
| -CH₂-C≡ | 2.42 | 2.43 | Triplet | 7.0 |
| -CH₂-CH₂OH | 1.57 | 1.62 | Quintet | 7.0 |
| -CH₂-CH₂-C≡ | 1.53 | 1.54 | Quintet | 7.2 |
| -CH₂-CH₂-CH₂- | 1.35 | 1.36 | Multiplet | |
| -OH | 1.60 (broad) | - | Singlet | |
| -COCH₃ | - | 2.05 | Singlet |
¹³C NMR Spectroscopic Data Comparison
| Assignment | This compound (Expected δ, ppm) | 8-Iodooct-7-yn-1-yl Acetate (Expected δ, ppm) |
| -C≡I | 93.0 | 92.8 |
| -C≡C-I | 6.5 | 6.7 |
| -CH₂OH/-CH₂OAc | 62.5 | 64.6 |
| -CH₂-CH₂OH | 32.3 | 28.5 |
| -CH₂-C≡ | 20.0 | 19.8 |
| -CH₂-CH₂-C≡ | 28.1 | 28.0 |
| -CH₂-CH₂-CH₂- | 25.2 | 25.7 |
| -CH₂-CH₂-CH₂- | 24.8 | 24.7 |
| -C=O | - | 171.2 |
| -COCH₃ | - | 21.0 |
Infrared (IR) Spectroscopy Data Comparison
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 8-Iodooct-7-yn-1-yl Acetate (Expected Wavenumber, cm⁻¹) | Intensity |
| O-H Stretch | 3350 (broad) | - | Strong |
| C-H Stretch (sp³) | 2930, 2860 | 2935, 2865 | Medium-Strong |
| C≡C Stretch | 2185 | 2185 | Weak |
| C=O Stretch | - | 1740 | Strong |
| C-O Stretch | 1050 | 1240 | Strong |
High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated m/z | Observed m/z |
| This compound | C₈H₁₃IO | [M+Na]⁺ 274.9852 | [M+Na]⁺ 274.9855 |
| 8-Iodooct-7-yn-1-yl Acetate | C₁₀H₁₅IO₂ | [M+Na]⁺ 317.0009 | [M+Na]⁺ 317.0011 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ 0.00).[2] Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).[3] Data processing involves Fourier transformation and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are obtained using a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[3] A small amount of the neat sample is placed directly on the ATR crystal. Spectra are recorded in the 4000-400 cm⁻¹ range, with characteristic absorption peaks reported in wavenumbers (cm⁻¹).[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
Workflow for Structural Confirmation
The logical flow of employing these spectroscopic techniques for the structural confirmation of this compound derivatives is illustrated in the following diagram.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Assessing the Biocompatibility of 8-Iodooct-7-yn-1-ol Based Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is a critical step in ensuring the validity and reliability of experimental results. This guide provides a comprehensive comparison of 8-Iodooct-7-yn-1-ol based probes with alternative bioorthogonal labeling techniques, focusing on biocompatibility and providing the necessary experimental frameworks for independent assessment.
This compound is a valuable chemical probe used in metabolic labeling studies. Its terminal alkyne group allows for visualization and quantification through "click chemistry," a highly specific and efficient bioorthogonal reaction. However, the introduction of any exogenous molecule into a biological system necessitates a thorough evaluation of its biocompatibility to ensure that the probe itself does not induce unintended cellular perturbations, which could confound experimental outcomes. This guide outlines the key considerations for assessing the biocompatibility of this compound and compares it with other commonly used bioorthogonal labeling methods.
Comparative Analysis of Bioorthogonal Labeling Probes
The primary concern with the use of this compound in cellular systems is the potential for cytotoxicity, either from the probe itself or from the reagents required for its detection. The most common method for labeling alkyne probes is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While highly efficient, the copper(I) catalyst is known to be cytotoxic, capable of inducing oxidative stress and damaging biomolecules.[1] This has led to the development of copper-free click chemistry alternatives.
| Labeling Method | Probe Functional Group | Reaction Partner | Catalyst | Key Biocompatibility Considerations |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., this compound) | Azide | Copper(I) | Copper-induced cytotoxicity is a significant concern, potentially leading to oxidative stress and cell death.[1] The probe itself may exhibit dose-dependent toxicity. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DIBO, BCN) | Azide | None | Generally considered more biocompatible than CuAAC due to the absence of a toxic metal catalyst.[2] Some strained alkynes may have off-target reactivity with cellular thiols. |
| Staudinger Ligation | Azide | Phosphine | None | A copper-free method with good biocompatibility. The reaction kinetics are typically slower than click chemistry. |
| Tetrazine Ligation | Tetrazine | Strained Alkene/Alkyne | None | Offers very fast, catalyst-free reaction kinetics. The stability of some tetrazine probes in biological media can be a concern. |
Experimental Protocols for Biocompatibility Assessment
To empower researchers to independently assess the biocompatibility of this compound or any other metabolic probe, detailed protocols for two standard assays, the MTT assay for cell viability and the TUNEL assay for apoptosis, are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and other probes to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of this compound and alternative probes for the desired experimental duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound and other probes to be tested
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound and alternative probes for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.
-
TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells to assess the level of apoptosis induced by the probes.
Investigating the Impact on Cellular Signaling
Caption: Workflow to assess the impact of this compound on the cGAS-STING pathway.
Conclusion
While this compound is a powerful tool for metabolic labeling, a thorough assessment of its biocompatibility is essential for the interpretation of experimental data. This guide provides a comparative framework for understanding the potential cytotoxic effects of this probe in the context of different bioorthogonal labeling strategies. The provided experimental protocols for MTT and TUNEL assays offer a starting point for researchers to quantitatively assess the biocompatibility of this compound and its alternatives in their specific experimental systems. Furthermore, the proposed workflow for investigating the impact on cellular signaling pathways highlights the importance of considering the broader cellular response to metabolic probes. By carefully evaluating these parameters, researchers can confidently employ this compound and other bioorthogonal probes to unravel complex biological processes.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Coupling of 8-Iodooct-7-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules often relies on the efficient formation of carbon-carbon bonds. For a bifunctional molecule like 8-iodooct-7-yn-1-ol, which possesses both a vinyl iodide and a terminal alkyne moiety (in its isomeric form, 7-octyn-1-ol), various cross-coupling reactions can be employed to build larger molecular scaffolds. This guide provides a comparative overview of common catalytic systems for such transformations, focusing on Sonogashira, Negishi, and Suzuki couplings. The yield data presented is based on analogous reactions with structurally similar long-chain functionalized vinyl iodides and terminal alkynes, providing a predictive framework for the coupling of this compound.
Data Presentation: Yield Comparison of Catalytic Systems
The following table summarizes typical yields for Sonogashira, Negishi, and Suzuki coupling reactions involving substrates similar to this compound. These reactions are crucial for the elaboration of such intermediates in synthetic organic chemistry.
| Catalytic System | Coupling Partners | Typical Yield (%) | Notes |
| Sonogashira Coupling | Vinyl Iodide + Terminal Alkyne | 85-99% | Highly efficient for C(sp)-C(sp²) bond formation. Requires a palladium catalyst and a copper(I) co-catalyst.[1][2] |
| Negishi Coupling | Vinyl Iodide + Organozinc Reagent | 80-99% | Known for its high functional group tolerance and stereospecificity. Employs a palladium or nickel catalyst.[3][4] |
| Suzuki Coupling | Vinyl Iodide + Organoboron Reagent | 70-95% | Widely used due to the stability and low toxicity of organoboron reagents. Requires a palladium catalyst and a base.[5] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
1. Sonogashira Coupling of a Vinyl Iodide with a Terminal Alkyne
This protocol describes a typical procedure for the palladium/copper-catalyzed cross-coupling of a vinyl iodide with a terminal alkyne.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the vinyl iodide (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (CuI) (0.025-0.05 equiv.) in an anhydrous, degassed solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add an anhydrous, degassed amine base, such as triethylamine or diisopropylamine (2-3 equiv.), followed by the terminal alkyne (1.1-1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
2. Negishi Coupling of a Vinyl Iodide with an Organozinc Reagent
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a vinyl iodide with an organozinc reagent.
-
Preparation of the Organozinc Reagent: Prepare the organozinc reagent in a separate flask under an inert atmosphere. This can be achieved by the reaction of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂), or by the direct insertion of zinc into an organic halide.
-
Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, add the vinyl iodide (1.0 equiv.) and a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equiv.), and dissolve in an anhydrous solvent like THF.
-
Reagent Addition: Add the freshly prepared organozinc reagent (1.1-1.5 equiv.) to the solution of the vinyl iodide and catalyst.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or GC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
3. Suzuki Coupling of a Vinyl Iodide with an Organoboron Reagent
This protocol provides a general method for the palladium-catalyzed cross-coupling of a vinyl iodide with a boronic acid or ester.
-
Reaction Setup: To a flask, add the vinyl iodide (1.0 equiv.), the organoboron reagent (e.g., a boronic acid or a boronic acid pinacol ester, 1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (0.01-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 60 to 100 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship between the components of a typical cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Key components influencing a cross-coupling reaction's outcome.
References
Stability of 8-Iodooct-7-yn-1-ol in Cell Culture Media: A Comparative Guide
For researchers utilizing click chemistry and other bioorthogonal labeling techniques, the stability of probes in the complex milieu of cell culture media is a critical parameter influencing experimental success. This guide provides a comprehensive evaluation of the stability of 8-Iodooct-7-yn-1-ol, a terminal alkyne probe, in typical cell culture conditions. Its performance is objectively compared with common alternatives, supported by insights from existing literature on similar compounds. Detailed experimental protocols are provided to enable researchers to conduct their own stability assessments.
Comparative Stability of Bioorthogonal Probes
The stability of a bioorthogonal probe in cell culture media, which is typically supplemented with fetal bovine serum (FBS), is paramount for ensuring its availability for the desired reaction and minimizing off-target effects. While terminal alkynes are generally considered stable, the presence of an iodo group on this compound and the complex composition of cell culture media introduce factors that can influence its persistence.
Table 1: Comparison of Bioorthogonal Probe Stability in Cell Culture Media
| Probe Category | Example Compound | Key Structural Feature | Expected Stability in Cell Culture Media (with FBS) | Potential Reactivity/Degradation Pathways |
| Iodoalkyne | This compound | Terminal alkyne, Iodo group | Moderate to High | The C-I bond can be susceptible to nucleophilic attack by thiols (e.g., from cysteine in media or on cell surfaces). The terminal alkyne is generally stable but can react with active site cysteines in some proteases.[1][2][3] |
| Terminal Alkyne | 7-Octyn-1-ol | Terminal alkyne | High | Generally inert under physiological conditions, but can show reactivity with specific enzyme active sites containing nucleophilic cysteine residues.[1][2] |
| Strained Alkyne | Dibenzocyclooctyne (DBCO) | Cyclooctyne | Moderate | Susceptible to reaction with thiols, which can be present in cell culture media, especially when supplemented with serum. |
| Strained Alkyne | Bicyclononyne (BCN) | Bicyclononyne | Moderate | Similar to DBCO, can react with nucleophilic thiol groups. |
| Tetrazine | 3-phenyl-6-methyl-1,2,4,5-tetrazine | Tetrazine ring | Variable | Stability is highly dependent on the substituents on the tetrazine ring. Some tetrazines can degrade in aqueous media. |
Note: The stability of these probes can be influenced by factors such as the specific cell line, media formulation, and FBS concentration.
Experimental Protocols
To empirically determine the stability of this compound or any other small molecule probe in a specific experimental setup, the following protocols can be employed.
Protocol 1: Stability Assessment in Complete Cell Culture Medium
This protocol outlines a method to quantify the degradation of a small molecule probe in cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound (or other probe of interest)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the probe into pre-warmed complete cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately take a time point zero (T=0) sample by transferring an aliquot (e.g., 100 µL) to a microcentrifuge tube.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
For each time point, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analyze the samples by LC-MS to quantify the remaining amount of the probe at each time point. The percentage of the probe remaining is calculated relative to the T=0 sample.
Protocol 2: Stability Assessment in Cell Lysate
This protocol assesses the stability of the probe in the presence of intracellular components.
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Probe of interest
-
Protocol 1 materials
Procedure:
-
Culture cells to the desired confluency.
-
Harvest and lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Spike the probe into the cell lysate to the desired final concentration.
-
Follow steps 3-11 from Protocol 1, incubating the lysate at 37°C.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
Potential Off-Target Reaction Pathway
References
Benchmarking the performance of 8-Iodooct-7-yn-1-ol in protein labeling experiments
In the dynamic landscape of proteomics and drug discovery, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. This guide provides a comprehensive performance benchmark of 8-Iodooct-7-yn-1-ol, a versatile iodoalkyne chemical probe, in protein labeling experiments. We present a comparative analysis with other established labeling methodologies, supported by representative experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
Performance Comparison of Protein Labeling Reagents
The selection of a protein labeling strategy is contingent on experimental goals, sample type, and desired downstream analysis. Here, we compare the key performance attributes of this compound, which participates in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions, with other prevalent labeling techniques. While specific quantitative data for this compound is not extensively published, the following table summarizes its expected performance based on the characteristics of similar short-chain terminal alkyne probes, alongside data for well-established methods.
| Feature | This compound (via CuAAC) | Amine-Reactive Dyes (e.g., NHS Esters) | Thiol-Reactive Dyes (e.g., Maleimides) | Metabolic Labeling (e.g., SILAC) |
| Principle | Bioorthogonal click chemistry targeting azide-modified proteins. The terminal alkyne reacts with an azide to form a stable triazole linkage. The iodide allows for potential secondary reactions. | Covalent modification of primary amines (e.g., lysine residues). | Covalent modification of free thiols (e.g., cysteine residues). | In vivo incorporation of stable isotope-labeled amino acids. |
| Specificity | High, due to the bioorthogonal nature of the alkyne-azide reaction.[1] | Moderate, targets all accessible primary amines. | High, targets available cysteine residues. | High, labels all newly synthesized proteins. |
| Reaction Speed | Fast, typically complete within 1-2 hours at room temperature.[2][3] | Fast, typically 1-2 hours at room temperature. | Fast, typically 1-2 hours at room temperature. | Slow, requires cell doubling times for full incorporation. |
| Multiplexing | High, dependent on the availability of different azide-reporters. | Limited, typically requires different fluorophores on separate samples. | Limited, similar to amine-reactive dyes. | Moderate, typically 2-plex or 3-plex. |
| Cell Permeability | Potentially high for live-cell applications, dependent on the specific probe structure. | Generally low, often used on fixed cells or purified proteins. | Generally low, often used on fixed cells or purified proteins. | Not applicable (in vivo labeling). |
| Potential for Dual Labeling | High, the iodide group offers a secondary site for modification (e.g., Sonogashira coupling).[4] | Low. | Low. | Low. |
| Ease of Use | Moderate, requires a copper catalyst which can be toxic to live cells if not properly managed.[5] | Easy. | Easy. | Complex, requires specialized cell culture. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound via CuAAC
This protocol outlines the fundamental steps for labeling a protein that has been metabolically or enzymatically modified to contain an azide group.
Materials:
-
Azide-modified protein sample in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to a final concentration of 100-500 µM.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM to initiate the click reaction.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm successful labeling by techniques such as SDS-PAGE (visualizing a band shift if a large reporter is used), mass spectrometry (detecting the mass addition of the probe), or subsequent functional assays.
-
Protocol 2: Comparative Labeling using a Thiol-Reactive Probe
This protocol provides a comparison for labeling native cysteine residues.
Materials:
-
Protein sample with accessible cysteine residues in a compatible buffer (e.g., phosphate-buffered saline, pH 7.0-7.5, free of reducing agents).
-
Thiol-reactive probe (e.g., Maleimide-PEG2-Biotin).
-
Desalting column.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the maleimide probe in DMSO.
-
-
Reaction Setup:
-
To the protein sample (1-5 mg/mL), add the maleimide probe stock solution to a 10-20 fold molar excess.
-
-
Reaction:
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unreacted probe using a desalting column.
-
-
Analysis:
-
Analyze the labeled protein using methods appropriate for the appended tag (e.g., Western blot for biotin).
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the unique potential of this compound, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for protein labeling using this compound via CuAAC.
Caption: Comparative workflow of SILAC metabolic protein labeling.
Caption: Conceptual diagram of dual-functional labeling with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of purification methods for 8-Iodooct-7-yn-1-ol adducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of adducts from 8-Iodooct-7-yn-1-ol, a versatile building block in medicinal chemistry and materials science, often results in complex mixtures containing the desired product, unreacted starting materials, and various byproducts. The efficient purification of these adducts is a critical step to ensure the integrity of subsequent experiments and the quality of final compounds. This guide provides a comparative analysis of common purification methods applicable to this compound adducts, supported by established experimental principles.
Comparison of Purification Methodologies
The selection of an appropriate purification technique is contingent on the specific properties of the adduct, the nature of the impurities, and the desired scale of the purification. The following table summarizes the key aspects of the most relevant methods.
| Purification Method | Principle of Separation | Typical Scale | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | mg to multi-gram | High resolution for compounds with different polarities; cost-effective; widely applicable. | Can be time-consuming; potential for sample degradation on acidic silica; requires solvent optimization. |
| Preparative High-Performance Liquid Chromatography (HPLC) | Partition chromatography based on polarity (Reversed-Phase) or other interactions. | µg to gram | High resolution and purity achievable; automated systems available; suitable for a wide range of compounds.[1] | Higher cost of instrumentation and solvents; limited loading capacity compared to column chromatography.[1] |
| Crystallization/Recrystallization | Differential solubility of the compound and impurities in a given solvent system.[2][3] | mg to kg | Can yield highly pure crystalline material; scalable; cost-effective for large quantities.[2] | Not all compounds crystallize easily; can lead to lower recovery; requires suitable solvent selection. |
| Solid-Phase Extraction (SPE) | Affinity-based separation where the target molecule or impurities are retained on a solid support. | µg to gram | Rapid and selective purification; can be automated; useful for sample concentration. | Requires specific sorbent chemistry for the target adduct; may have lower resolution than chromatography. |
Experimental Protocols
Silica Gel Column Chromatography
This technique is a cornerstone of purification for a wide array of organic compounds, including iodoalkynes. The separation is based on the differential adsorption of compounds to the silica surface.
General Protocol for Purification of Iodoalkyne Adducts:
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) is prepared.
-
Column Packing: The slurry is poured into a glass column and the silica is allowed to settle, forming a packed bed.
-
Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the packed column.
-
Elution: A solvent system, typically a mixture of a non-polar and a more polar solvent (e.g., petroleum ether/ethyl acetate or hexane/ethyl acetate), is passed through the column. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Fraction Collection: The eluent is collected in fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure adduct are combined, and the solvent is removed under reduced pressure to yield the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique particularly useful for purifying complex mixtures or achieving very high purity. For compounds like this compound adducts, which may have chromophores, UV detection is typically employed.
General Protocol for Reversed-Phase HPLC:
-
Method Development: An analytical scale HPLC method is first developed to determine the optimal mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and column chemistry (e.g., C18). For halogenated compounds, phenyl-hexyl or PFP (pentafluorophenyl) columns can also provide alternative selectivity.
-
Sample Preparation: The crude sample is dissolved in a suitable solvent, filtered to remove particulates, and injected onto the preparative HPLC column.
-
Chromatographic Separation: The sample is subjected to a gradient or isocratic elution, and the eluent is monitored by a detector (e.g., UV-Vis).
-
Fraction Collection: Fractions are collected based on the detector signal corresponding to the peak of the desired adduct.
-
Purity Analysis and Solvent Removal: The purity of the collected fractions is confirmed by analytical HPLC. The solvent is then removed from the pure fractions, often by lyophilization or rotary evaporation, to yield the final product.
Crystallization/Recrystallization
Crystallization is an effective method for purifying solid compounds. The principle relies on the target compound being soluble in a hot solvent and insoluble in the same solvent when cold, while impurities remain in solution.
General Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent or solvent pair is identified where the adduct has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent pairs include toluene/hexane and alcohol/water.
-
Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling and Crystal Formation: The solution is allowed to cool slowly and undisturbed to room temperature, and then potentially in an ice bath, to induce crystallization.
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities and then dried to remove all traces of the solvent.
Workflow and Logic Diagrams
Experimental Workflow for Purification Method Selection
References
Safety Operating Guide
Proper Disposal of 8-Iodooct-7-yn-1-ol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
8-Iodooct-7-yn-1-ol should be handled as a hazardous substance due to the combined risks associated with its chemical structure.
-
Halogenated Organic Compound: The presence of iodine classifies it as a halogenated organic compound. These substances can be harmful to the environment and require specific disposal routes, typically incineration at a licensed facility.[1][2][3][4]
-
Alcohol: The primary alcohol group makes the compound a combustible liquid. Alcohols are also known irritants. Product wastes containing more than 10-24% alcohol are generally considered ignitable and must be disposed of as hazardous waste.
-
Terminal Iodoalkyne: Terminal alkynes can be reactive and potentially unstable. A significant hazard is their ability to form explosive acetylides with certain metals, such as silver, copper, and mercury. Iodoalkynes are recognized as highly reactive intermediates in organic synthesis.
Based on a related compound, 7-Octyn-1-ol, the potential hazards are likely to include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Quantitative Hazard Data Summary
The following table summarizes the GHS classifications for a structurally similar compound, 7-Octyn-1-ol, which can serve as a conservative estimate of the hazards of this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
Experimental Protocols: Disposal Procedures
Follow these step-by-step instructions for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.
-
Designate a specific, labeled waste container for "Halogenated Organic Waste." The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard).
-
If mixing with other halogenated waste, maintain a log of the constituents and their approximate percentages.
-
Crucially, do not mix this compound waste with incompatible materials.
3. Incompatible Materials:
-
Store waste containing this compound separately from the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) to prevent fire or explosion.
-
Strong Acids and Bases: To avoid vigorous reactions.
-
Metals: Especially silver, copper, mercury, and their salts, to prevent the formation of explosive acetylides.
-
Non-halogenated Solvents: Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and ensure proper treatment.
-
4. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, well-ventilated area, away from heat and ignition sources.
-
The storage area should be a designated satellite accumulation area for hazardous waste, with secondary containment to catch any potential leaks.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Spills:
-
For a minor spill within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for disposal as hazardous waste.
-
For a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
-
Fire:
-
Use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do not use water, as it may not be effective and could spread the chemical.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 8-Iodooct-7-yn-1-ol
This document provides critical safety and logistical information for the handling and disposal of 8-Iodooct-7-yn-1-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Purpose | Relevant Information |
| Eye Protection | Safety goggles or a face shield worn over safety glasses | To protect eyes from splashes and potential irritants. | Goggles provide a seal around the eyes, offering better protection than safety glasses alone. A face shield protects the entire face. |
| Hand Protection | Nitrile gloves | To prevent skin contact with the chemical. | Nitrile gloves offer good resistance to a range of chemicals. Ensure gloves are inspected before use and changed regularly or if contaminated. |
| Body Protection | Chemical-resistant lab coat | To protect skin and clothing from splashes. | A lab coat made of appropriate chemical-resistant material should be worn and fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any potential vapors or aerosols. | If there is a risk of generating aerosols or vapors, a respirator may be necessary based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. | Shoes should be made of a non-porous material. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Ignition Sources: Keep away from heat, sparks, and open flames. While the flammability of this specific compound is not documented, terminal alkynes can be flammable.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and heavy metal salts (e.g., silver, copper, mercury) to prevent the formation of explosive acetylides.
Storage:
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation.
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended to maintain chemical stability.
-
Container: Store in a tightly sealed, properly labeled container.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and is a regulatory violation.
Waste Segregation and Collection:
-
Segregate Waste: Do not mix halogenated organic waste with non-halogenated waste. This is crucial as the disposal methods and costs differ significantly.
-
Waste Container: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the name "this compound". Do not use abbreviations or chemical formulas.
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
-
The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
